4-(2-Chloro-4-fluorophenyl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c11-9-6-8(12)5-4-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI Key |
GZVDXHHVPRHWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"4-(2-Chloro-4-fluorophenyl)butanoic acid" basic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-4-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are frequently utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and development. This document provides a summary of its known basic properties.
Core Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some basic identifiers are available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, reflecting its likely status as a specialized chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1540642-13-4 | MedChemExpress[1] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | MedChemExpress[1] |
| Molecular Weight | 216.64 g/mol | MedChemExpress[1] |
| Appearance | Light brown to brown solid | MedChemExpress[1] |
| Purity (by HPLC) | 95.18% | MedChemExpress[1] |
| ¹H NMR Spectrum | Consistent with structure | MedChemExpress[1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Experimental Protocols
Hypothetical Synthesis Workflow
A plausible synthetic route could involve a Friedel-Crafts acylation followed by a reduction, as outlined in the diagram below. This is a common method for the preparation of 4-arylbutanoic acids.
Caption: Hypothetical synthesis of this compound.
Methodology:
-
Friedel-Crafts Acylation: 1-Chloro-3-fluorobenzene would be reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene. This reaction would be expected to yield 4-(2-chloro-4-fluorobenzoyl)propanoic acid.
-
Reduction: The keto group of the resulting propanoic acid derivative would then be reduced to a methylene (B1212753) group. This can be achieved through various methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The product of this step would be the target compound, this compound.
-
Purification: The final product would require purification, likely through recrystallization or column chromatography.
Analytical Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
Caption: General workflow for analytical characterization.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Purity would be assessed by HPLC, likely using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid). Detection would typically be by UV absorption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure would be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The ¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular weight would be confirmed by mass spectrometry, which would show the molecular ion peak corresponding to the calculated molecular weight of 216.64 g/mol .
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity or any associated signaling pathways for this compound. The introduction of chlorine and fluorine atoms into organic molecules can, in some cases, enhance biological activity by increasing interaction with protein targets or preventing metabolic degradation[2]. However, without experimental data, any discussion of the potential biological role of this specific compound would be purely speculative. It is known to be a drug intermediate, suggesting it is a precursor for a biologically active molecule, but the properties of the final product cannot be extrapolated back to the intermediate.
Conclusion
This compound is a chemical intermediate with established basic identification and limited publicly available data on its detailed physicochemical properties, synthesis, and biological activity. The provided information is based on available supplier data and general chemical principles. Further research and publication are needed to fully characterize this compound.
References
An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic acid (CAS 1540642-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific and technical information for 4-(2-Chloro-4-fluorophenyl)butanoic acid, a chemical intermediate with the CAS number 1540642-13-4. This document consolidates known physical and chemical properties and presents a putative synthetic approach based on established chemical principles for analogous structures. Due to the proprietary nature of its primary application as a drug intermediate, detailed experimental protocols for its synthesis and specific biological applications are not publicly available. Consequently, this guide focuses on the fundamental characteristics of the compound and provides a conceptual framework for its synthesis and potential role in medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a butanoic acid chain attached to a phenyl ring, which is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position.
Table 1: Physical and Chemical Properties [1]
| Property | Value |
| CAS Number | 1540642-13-4 |
| Chemical Name | Benzenebutanoic acid, 2-chloro-4-fluoro- |
| Molecular Formula | C₁₀H₁₀ClFO₂ |
| Molecular Weight | 216.64 g/mol |
| Appearance | Light brown to brown solid |
| Purity (by HPLC) | 95.18% |
| Storage | Store at room temperature |
| InChI Key | Not publicly available |
| SMILES | Not publicly available |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for structurally similar compounds. A common approach for the synthesis of 4-arylbutanoic acids involves a Friedel-Crafts acylation followed by a reduction step.
Conceptual Synthetic Workflow
A likely synthetic pathway would involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an intermediate ketoacid. This intermediate would then undergo reduction to yield the final product, this compound.
Applications in Drug Development
Available information consistently identifies this compound as a drug intermediate.[2][3][4] This indicates that the molecule is a building block in the synthesis of one or more active pharmaceutical ingredients (APIs). The specific identity of these APIs is not disclosed in publicly accessible documents, which is common for intermediates used in proprietary drug manufacturing processes.
Biological Activity and Signaling Pathways
Due to the lack of information regarding the final drug products synthesized from this compound, no specific biological activities or associated signaling pathways can be detailed. The biological context of this molecule is entirely dependent on the structure and therapeutic target of the final active compound.
To illustrate a hypothetical application, a generalized workflow for how such an intermediate might be utilized in a drug discovery and development process is presented below.
Conclusion
This compound (CAS 1540642-13-4) is a chemical intermediate with established physical and chemical properties. While its role in the synthesis of active pharmaceutical ingredients is acknowledged, the specifics of its synthetic protocols and the biological activities of its downstream products remain proprietary. This guide provides a foundational understanding of the compound based on publicly available data and established chemical principles. Further elucidation of its technical profile awaits disclosure from the entities utilizing it in their manufacturing processes.
References
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel compound, 4-(2-Chloro-4-fluorophenyl)butanoic acid. In the absence of direct empirical data for this specific molecule, this document leverages a robust analysis of structurally analogous compounds, primarily potent and selective GABA receptor agonists, to formulate a primary hypothesis centered on its potential interaction with the GABAergic system. We postulate that this compound acts as a selective agonist at the GABA-B receptor. This guide provides a comprehensive overview of the underlying rationale, detailed experimental protocols to validate this hypothesis, and illustrative data based on closely related molecules. Furthermore, we present visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research endeavors.
Introduction and Background
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1][2] Pharmacological modulation of the GABAergic system has been a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[3]
The compound this compound is a synthetic molecule whose biological activity has not yet been extensively characterized in the public domain. However, its chemical structure bears a striking resemblance to a class of compounds known as GABA analogues, which have well-documented pharmacological profiles. Specifically, the presence of a phenyl ring substituted on a butanoic acid backbone is a key feature of several known GABA-B receptor agonists.
Core Hypothesis: Selective GABA-B Receptor Agonism
Based on a thorough analysis of structure-activity relationships (SAR) of known GABAergic modulators, we hypothesize that This compound is a selective agonist of the GABA-B receptor.
This hypothesis is predicated on the following key points:
-
Structural Analogy to Known GABA-B Agonists: The core scaffold of the molecule is highly similar to that of established GABA-B agonists such as Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Fluorophenibut (4-Amino-3-(4-fluorophenyl)butanoic acid).[4][5] These molecules are characterized by a GABA backbone with a phenyl ring substitution that imparts lipophilicity and specificity.
-
Role of Halogen Substituents: The chloro and fluoro substituents on the phenyl ring are likely to influence the compound's potency, selectivity, and pharmacokinetic properties. Halogenation can affect binding affinity to the receptor pocket and can also impact metabolic stability and blood-brain barrier penetration.
-
Absence of an Amino Group at the Gamma Position: Unlike GABA itself, many potent GABA-B agonists, including the structurally related Fluorophenibut, have substitutions on the carbon backbone. The absence of a primary amine at the gamma position, as in our target molecule, does not preclude activity at the GABA-B receptor, as evidenced by the diverse range of active analogues.
Proposed Signaling Pathway
As a G-protein coupled receptor (GPCR), the activation of the GABA-B receptor by an agonist like the proposed this compound initiates a cascade of intracellular events leading to neuronal inhibition. This is a slower and more prolonged inhibitory effect compared to the rapid, ionotropic action of GABA-A receptors.[1]
The key steps in the proposed signaling pathway are:
-
Agonist Binding: this compound binds to the orthosteric site of the GABA-B receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o).
-
Downstream Effector Modulation: The activated G-proteins dissociate into their α and βγ subunits, which in turn modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gi/o-α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[4]
-
The net effect of these actions is a reduction in neuronal excitability and synaptic transmission.
Caption: Proposed GABA-B Receptor Signaling Pathway.
Data Presentation: Illustrative Quantitative Data
As no direct experimental data for this compound is publicly available, the following tables present illustrative data from structurally similar and well-characterized GABA-B receptor agonists. This data serves as a benchmark for the expected pharmacological profile of the target compound.
Table 1: Illustrative In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Value (IC50 / EC50) | Reference Compound |
| Hypothetical Data for Target Compound | GABA-B | Radioligand Binding | ~1-5 µM | Fluorophenibut |
| Hypothetical Data for Target Compound | GABA-B | [35S]GTPγS Functional Assay | ~5-15 µM | Baclofen |
| Hypothetical Data for Target Compound | GABA-A | Radioligand Binding | >100 µM | Fluorophenibut |
| Fluorophenibut | GABA-B | Radioligand Binding | 1.70 µM | - |
| Fluorophenibut | GABA-A | Radioligand Binding | > 100 µM | - |
| Baclofen | GABA-B | Radioligand Binding | ~0.1 µM | - |
Data for Fluorophenibut is from Bowery et al., 1983 as cited in the Wikipedia article for 4-Fluorophenibut.[5]
Table 2: Illustrative In Vivo Behavioral Effects in Rodent Models
| Model | Species | Expected Outcome | Illustrative Dose Range |
| Elevated Plus Maze | Mouse/Rat | Increase in time spent in open arms (Anxiolytic effect) | 10 - 50 mg/kg |
| Open Field Test | Mouse/Rat | Decrease in locomotor activity (Sedative effect) | > 50 mg/kg |
| Loss of Righting Reflex | Mouse | Induction of sleep (Hypnotic effect) | > 100 mg/kg |
Dose ranges are hypothetical and based on typical effective doses for novel GABAergic compounds in preclinical studies.
Experimental Protocols for Hypothesis Validation
To empirically test the hypothesis that this compound is a selective GABA-B receptor agonist, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
Objective: To determine the binding affinity of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.
-
Assay Conditions: Incubate the membrane preparation with a specific GABA-B receptor radioligand (e.g., [3H]CGP54626) in the presence of increasing concentrations of the test compound.[6]
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Objective: To confirm that the binding of the test compound to the GABA-B receptor leads to G-protein activation, confirming agonism.
Methodology:
-
Assay Principle: This assay measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins upon receptor activation.[6]
-
Procedure: Incubate cell membranes expressing GABA-B receptors with [35S]GTPγS and increasing concentrations of the test compound.
-
Measurement: Quantify the amount of [35S]GTPγS bound to the G-proteins.
-
Analysis: Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Objective: To characterize the functional effects of the test compound on neuronal activity at the cellular level.
Methodology:
-
Cell Preparation: Use primary cultured neurons or a cell line stably expressing recombinant GABA-B receptors (e.g., HEK293 cells).
-
Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents.[7][8]
-
Application: Apply the test compound to the cells and measure its effect on GIRK channel currents (an outward potassium current) or its inhibition of VGCC currents (an inward calcium current).
-
Analysis: Construct dose-response curves to determine the EC50 for channel modulation.
Caption: In Vitro Hypothesis Validation Workflow.
In Vivo Assays
Objective: To assess the anxiolytic-like effects of the test compound.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two open and two enclosed arms.[9]
-
Procedure: Administer the test compound or vehicle to rodents (mice or rats). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a defined period (e.g., 5 minutes).
-
Measurement: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Objective: To evaluate locomotor activity and sedative effects.
Methodology:
-
Apparatus: A large, open arena.
-
Procedure: Following drug administration, place the animal in the open field and record its activity over a set period.
-
Measurement: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Interpretation: A significant reduction in total distance traveled suggests a sedative effect.
Conclusion
The structural characteristics of this compound provide a strong basis for the hypothesis that it functions as a selective GABA-B receptor agonist. This proposed mechanism, analogous to that of well-established therapeutic agents, suggests potential applications in conditions characterized by neuronal hyperexcitability. The experimental framework outlined in this guide provides a clear path for the empirical validation of this hypothesis, from initial receptor binding studies to in vivo behavioral assessments. Future research guided by these protocols will be crucial in elucidating the precise pharmacological profile of this novel compound and determining its potential as a therapeutic candidate.
References
- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
Unveiling the Neuromodulatory Potential of 4-Fluorophenibut: A Technical Guide to its Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the biological targets of 4-Fluorophenibut (also known as CGP-11130 and β-(4-Fluorophenyl)-γ-aminobutyric acid), a selective GABAB receptor agonist. While the user's initial query specified "4-(2-Chloro-4-fluorophenyl)butanoic acid," publicly available research data for this exact compound is scarce. Therefore, this guide focuses on the closely related and well-characterized compound, 4-Fluorophenibut, to provide a comprehensive overview of its pharmacological profile, the experimental methodologies used to determine its activity, and the signaling pathways it modulates. This information serves as a valuable resource for researchers investigating GABAergic systems and developing novel therapeutics targeting these pathways.
Quantitative Analysis of Receptor Binding Affinity
The primary biological target of 4-Fluorophenibut is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability. The selectivity of 4-Fluorophenibut for the GABAB receptor over the GABAA receptor has been quantified through competitive binding assays.
| Compound | Receptor | IC50 (μM) | Reference |
| 4-Fluorophenibut | GABAB | 1.70 | [Bowery NG, et al., 1983][1] |
| 4-Fluorophenibut | GABAA | > 100 | [Bowery NG, et al., 1983][1] |
Table 1: Competitive Binding Affinity of 4-Fluorophenibut for GABA Receptors. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. The data demonstrates that 4-Fluorophenibut is significantly more potent at the GABAB receptor compared to the GABAA receptor.
Experimental Protocols
The determination of the binding affinity of 4-Fluorophenibut for GABA receptors is achieved through radioligand binding assays. The following is a detailed protocol based on the methodologies described in the scientific literature for characterizing GABAB receptor ligands.[2][3]
Protocol 1: Radioligand Binding Assay for GABAB Receptor Affinity
Objective: To determine the IC50 value of 4-Fluorophenibut for the GABAB receptor through a competitive binding experiment using a radiolabeled GABAB receptor agonist, such as --INVALID-LINK---Baclofen.
Materials:
-
Rat brain tissue (whole brain or specific regions like cerebellum)
-
--INVALID-LINK---Baclofen (Radioligand)
-
4-Fluorophenibut (Test Compound)
-
GABA (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2 (2.5 mM)
-
Centrifuge (capable of 20,000 x g)
-
Tissue homogenizer
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Polypropylene centrifuge tubes
Procedure:
-
Membrane Preparation:
-
Homogenize frozen rat brain tissue in 100 volumes of ice-cold Tris-HCl/CaCl2 buffer using a tissue homogenizer.[2]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[2]
-
Discard the supernatant and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps three more times to ensure the removal of endogenous GABA.[2]
-
Resuspend the final pellet in a sufficient volume of buffer to achieve a protein concentration of approximately 1 mg/mL. The protein concentration can be determined using a standard protein assay, such as the Bradford assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add buffer, the membrane preparation, and a fixed concentration of --INVALID-LINK---Baclofen (e.g., 5 nM).[2]
-
Non-specific Binding: Add buffer, the membrane preparation, --INVALID-LINK---Baclofen, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Competitor Binding: Add buffer, the membrane preparation, --INVALID-LINK---Baclofen, and varying concentrations of 4-Fluorophenibut.
-
Incubate the tubes for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Terminate the binding reaction by centrifugation at 20,000 x g for 10 minutes at 4°C to separate the bound and free radioligand.[3]
-
Carefully aspirate the supernatant.
-
Wash the pellet with ice-cold buffer to remove any remaining unbound radioligand and centrifuge again.
-
Resuspend the final pellet in a scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 4-Fluorophenibut.
-
Determine the IC50 value by performing a non-linear regression analysis of the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms of Action
Activation of the GABAB receptor by an agonist like 4-Fluorophenibut initiates a cascade of intracellular signaling events that ultimately lead to a decrease in neuronal excitability.[4][5]
GABAB Receptor Signaling Cascade
The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, coupled to inhibitory G-proteins (Gi/Go).[4] Upon agonist binding, the following key signaling events occur:
-
G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its dissociation into Gαi/o and Gβγ subunits.[4]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels:
-
Activation of GIRK Channels: It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[4]
-
Inhibition of Voltage-Gated Calcium Channels: It inhibits high-voltage-activated Ca2+ channels, reducing calcium influx and subsequently decreasing neurotransmitter release from presynaptic terminals.[4]
-
Figure 1: GABAB Receptor Signaling Pathway. This diagram illustrates the key molecular events following the activation of the GABAB receptor by an agonist like 4-Fluorophenibut.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a compound like 4-Fluorophenibut follows a logical and systematic workflow, from initial sample preparation to final data analysis.
Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the sequential steps involved in determining the half-maximal inhibitory concentration (IC50) of a test compound.
Conclusion
4-Fluorophenibut is a selective GABAB receptor agonist with a well-defined mechanism of action. This technical guide has provided a summary of its binding affinity, detailed experimental protocols for its characterization, and a visual representation of its downstream signaling pathways. This information is critical for researchers in the fields of neuroscience and pharmacology who are investigating the therapeutic potential of GABAB receptor modulators for a variety of neurological and psychiatric disorders. The provided methodologies and pathway diagrams offer a foundational understanding for further research and drug development efforts in this area.
References
- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. 1983 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
The Inhibitory Potential of 4-(2-Chloro-4-fluorophenyl)butanoic Acid on Leukotriene A4 Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene A4 hydrolase (LTA4H) is a pivotal bifunctional enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). As such, it represents a significant therapeutic target for a spectrum of inflammatory diseases. This technical guide delves into the evaluation of "4-(2-Chloro-4-fluorophenyl)butanoic acid" as a potential inhibitor of LTA4H. While specific inhibitory data for this compound is not currently available in public literature, this document provides a comprehensive framework for its synthesis, characterization, and biological assessment. This includes detailed, adaptable experimental protocols for determining its inhibitory potency against both the epoxide hydrolase and aminopeptidase (B13392206) activities of LTA4H. Furthermore, this guide contextualizes the role of LTA4H within the broader leukotriene signaling pathway and presents comparative data for other known LTA4H inhibitors to serve as a benchmark for future studies.
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase is a cytosolic zinc-containing enzyme that plays a crucial role in the inflammatory cascade.[1] It is a bifunctional enzyme, exhibiting both epoxide hydrolase and aminopeptidase activities.[2] Its primary role in inflammation is the catalysis of the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[3][4]
The enzyme converts Leukotriene A4 (LTA4), an unstable epoxide intermediate, into the diol LTB4.[5] LTB4 is implicated in the pathogenesis of numerous inflammatory conditions, including respiratory diseases, dermatoses, and arthritis.[1] By inhibiting LTA4H, the production of LTB4 can be attenuated, thus offering a promising strategy for the management of these diseases.[2] The dual enzymatic nature of LTA4H adds a layer of complexity to its inhibition, as compounds may selectively inhibit one activity over the other, leading to different physiological outcomes.[6]
The Leukotriene Signaling Pathway
The biosynthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4 by 5-lipoxygenase. LTA4H subsequently catalyzes the hydrolysis of LTA4 to LTB4. This pathway is a key component of the inflammatory response.
Synthesis of 4-(Aryl)butanoic Acids
Protocol: Synthesis of 4-(4-fluorophenyl)butanoic acid
This protocol is adapted from a method for a structurally related compound and may require optimization for the synthesis of this compound.
Materials:
-
Anhydrous aluminum chloride
-
Fluorobenzene (or 1-chloro-3-fluorobenzene (B165101) for the target molecule)
-
Succinic anhydride (B1165640)
-
Inert organic solvent (e.g., nitrobenzene (B124822) or dichloromethane)
-
Hydrochloric acid
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of Aluminum Chloride: Anhydrous aluminum chloride is finely powdered and screened. It is then gently heated to remove any residual moisture and cooled under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: Under an inert atmosphere, the powdered aluminum chloride and the aryl halide (e.g., fluorobenzene) are dispersed in an appropriate organic solvent in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Succinic Anhydride: A solution of succinic anhydride in the same solvent is added dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 25-30 °C) for several hours until completion, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction mixture is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocols for LTA4H Inhibition Assays
To evaluate the inhibitory potential of "this compound" on LTA4H, two primary assays are essential: one for the epoxide hydrolase activity and another for the aminopeptidase activity.
Epoxide Hydrolase Activity Assay
This assay directly measures the conversion of LTA4 to LTB4 and is the most relevant for assessing the anti-inflammatory potential of an inhibitor.
Principle:
The epoxide hydrolase activity of LTA4H is determined by incubating the enzyme with its substrate, LTA4. The reaction is then stopped, and the amount of LTB4 produced is quantified, typically by Enzyme-Linked Immunosorbent Assay (ELISA) or by chromatographic methods such as LC-MS/MS.[7]
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)
-
LTB4 ELISA kit
-
96-well microplates
-
Incubator
Procedure:
-
Substrate Preparation: LTA4 is freshly prepared by the hydrolysis of LTA4 methyl ester.[7]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, recombinant LTA4H, and varying concentrations of the test compound. A control with solvent only should be included. Incubate for a defined period (e.g., 15 minutes) at 37°C.[7]
-
Initiation of Reaction: Add the freshly prepared LTA4 solution to each well to initiate the enzymatic reaction. Incubate for a further period (e.g., 10 minutes) at 37°C.[7]
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution or by significant dilution.
-
Quantification of LTB4: Determine the concentration of LTB4 in each well using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Aminopeptidase Activity Assay
This assay measures the second enzymatic function of LTA4H and is useful for determining the selectivity of an inhibitor.
Principle:
The aminopeptidase activity is measured spectrophotometrically by monitoring the hydrolysis of a chromogenic substrate, such as L-alanine-p-nitroanilide. The release of p-nitroaniline results in an increase in absorbance at 405 nm.[8]
Materials:
-
Recombinant human LTA4H
-
L-alanine-p-nitroanilide (or another suitable chromogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities at 405 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant LTA4H, and varying concentrations of the test compound. A control with solvent only should be included.
-
Initiation of Reaction: Add the chromogenic substrate (L-alanine-p-nitroanilide) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value as described for the epoxide hydrolase assay.
Quantitative Data Presentation
The inhibitory activity of "this compound" against LTA4H should be quantified and presented in a clear, tabular format. Below is a template for data presentation, which includes comparative data for other known LTA4H inhibitors for context.
Table 1: Inhibitory Potency of Compounds against Leukotriene A4 Hydrolase
| Compound | LTA4H Epoxide Hydrolase IC50 (nM) | LTA4H Aminopeptidase IC50 (µM) | Reference |
| This compound | To be determined | To be determined | |
| DG-051 | 37 | - | [9] |
| SC-57461A | Potent inhibitor | Inhibits peptidase activity | [6] |
| ARM1 | 500 | No significant inhibition | [10] |
| Bestatin | - | Positive control for inhibition | [11] |
Note: "-" indicates data not available in the cited literature. The potency of SC-57461A is described qualitatively in the reference.
Experimental Workflow
The systematic evaluation of a potential LTA4H inhibitor involves a logical progression of experiments, from initial synthesis to detailed biological characterization.
Conclusion
While direct experimental data on the LTA4H inhibitory activity of "this compound" is not yet published, this technical guide provides a robust framework for its comprehensive evaluation. The provided protocols for synthesis and enzymatic assays are foundational for determining its potency and selectivity. The contextual information on the leukotriene pathway and comparative data for known inhibitors will aid in the interpretation of experimental results and guide further drug development efforts. The systematic approach outlined here will enable researchers to thoroughly characterize this and other novel compounds as potential therapeutic agents for the treatment of inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CHEM 351—Biochemistry—Enzymes—3.3.2.6 [biochemistry.prof]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl] -3-(difluoromethyl) butanoic acid [3-(difluoromethyl)chlorambucil]-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
- 11. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the Anti-Inflammatory Activity of 4-(2-Chloro-4-fluorophenyl)butanoic Acid
A comprehensive review of scientific literature and chemical databases reveals that 4-(2-Chloro-4-fluorophenyl)butanoic acid is primarily documented as a chemical intermediate for the synthesis of other compounds and is not characterized as a substance with direct anti-inflammatory properties. Despite extensive searches for its biological activity, mechanism of action, and use in anti-inflammatory research, no publicly available data could be retrieved to support the creation of an in-depth technical guide on this specific topic.
Chemical suppliers list this compound, with a registered CAS Number of 1540642-12-2, as a building block for use in the synthesis of more complex molecules.[1][2] However, there are no associated research articles, patents, or pharmacological studies that describe its evaluation as an anti-inflammatory agent. The core requirements for a technical whitepaper—including quantitative data from biological assays, detailed experimental protocols, and the elucidation of signaling pathways—cannot be fulfilled due to the absence of this foundational research.
While numerous derivatives of butanoic and propanoic acids are well-established as potent anti-inflammatory drugs, this specific compound, this compound, does not appear to have been a subject of such investigations in the public domain. Therefore, a detailed analysis of its role in anti-inflammatory research is not possible at this time.
Researchers and drug development professionals interested in novel anti-inflammatory agents may find extensive literature on structurally related compounds that have undergone thorough biological evaluation. However, for this compound itself, the scientific community has not yet published findings related to its potential therapeutic effects.
References
Unraveling the Structure-Activity Relationship of 4-(2-Chloro-4-fluorophenyl)butanoic Acid: A Technical Guide
For Immediate Release
[City, State] – [Date] – While specific research on the structure-activity relationship (SAR) of 4-(2-Chloro-4-fluorophenyl)butanoic acid is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive overview of the anticipated SAR based on established principles of medicinal chemistry and analysis of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The core structure, a phenylbutanoic acid scaffold, is a well-recognized pharmacophore present in a variety of biologically active molecules. The specific substitutions of a chloro group at the 2-position and a fluoro group at the 4-position of the phenyl ring are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the anticipated effects of these substitutions and the butanoic acid chain on the molecule's overall activity profile.
Core Structure: Phenylbutanoic Acid
The 4-phenylbutanoic acid backbone serves as the foundational scaffold. The carboxylic acid moiety is a key functional group that can participate in various biological interactions, including hydrogen bonding and ionic interactions with receptor sites. The four-carbon chain provides a degree of flexibility, allowing the phenyl ring to adopt various conformations to fit into a binding pocket.
Impact of Phenyl Ring Substitutions
The nature, position, and combination of substituents on the phenyl ring are critical determinants of a molecule's biological activity. In the case of this compound, the presence of both chlorine and fluorine atoms introduces specific electronic and steric effects.
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. This electronic perturbation can influence the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring, which in turn can affect binding affinity to biological targets.
Steric and Lipophilic Effects: The introduction of halogen atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The specific placement of the chloro group at the ortho position and the fluoro group at the para position creates a distinct steric and electronic profile that can dictate target selectivity and potency.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Due to the limited direct data on this compound, we can infer potential SAR from studies on related phenylalkanoic acids.
Phenylpropanoic Acid Derivatives as PPAR Agonists
Studies on substituted phenylpropanoic acids have identified them as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The SAR of these compounds reveals that:
-
The nature and stereochemistry of substituents on the propanoic acid chain are crucial for potency and selectivity.
-
The linkage between the central phenyl ring and a distal aromatic ring, as well as the substituents on the distal ring, significantly impact activity.
These findings suggest that modifications to the butanoic acid chain and the chloro-fluoro-phenyl moiety of the target compound could modulate its activity on nuclear receptors like PPARs.
Halogenated Phenyl Derivatives in Drug Design
The use of chlorine and fluorine substitutions is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.
-
Fluorine: Often introduced to block metabolic oxidation, improve binding affinity, and alter physicochemical properties such as pKa.
-
Chlorine: Can increase potency and influence the binding mode within a receptor. The position of the chlorine atom is critical, as demonstrated in various classes of drugs where ortho, meta, or para substitution leads to vastly different biological activities.
Potential Biological Activities and Therapeutic Targets
Based on the structural features and the activities of related compounds, this compound and its analogs could be investigated for a range of biological activities, including but not limited to:
-
Anticancer Activity: Phenylbutyric acid itself is known to act as a histone deacetylase (HDAC) inhibitor and has been investigated for its anticancer properties. The halogen substitutions could enhance this activity or confer selectivity for specific HDAC isoforms.
-
Metabolic Disorders: Given the activity of related phenylpropanoic acids on PPARs, this class of compounds could be explored for the treatment of dyslipidemia, obesity, and diabetes.
-
Neurological Disorders: Phenylbutyrate has also been studied for its role as a chemical chaperone in neurodegenerative diseases.
Experimental Protocols for Biological Evaluation
To elucidate the specific SAR of this compound and its analogs, a systematic biological evaluation is necessary. The following are generalized experimental protocols that can be adapted for this purpose.
In Vitro Enzyme Inhibition Assays (e.g., HDAC Inhibition)
-
Objective: To determine the inhibitory potency (IC50) of the compounds against a specific enzyme.
-
Materials: Recombinant human enzyme, fluorogenic substrate, assay buffer, test compounds, and a reference inhibitor.
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the enzyme, assay buffer, and the test compound or reference inhibitor.
-
Incubate for a predefined period at a specific temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assays (e.g., Anticancer Activity)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a colorimetric or fluorometric cell viability reagent (e.g., MTT, resazurin).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the EC50 value.
-
Logical Workflow for SAR Study
The following diagram illustrates a logical workflow for conducting an SAR study on this compound and its analogs.
An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic Acid: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a crucial synthetic intermediate, or building block, for the construction of more complex, biologically active molecules. Its strategic incorporation of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This guide details its chemical properties, a robust synthetic pathway with experimental protocols, and its notable role in the development of potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.
Chemical Identity and Properties
This compound is a halogenated derivative of phenylbutanoic acid. The presence of the chloro and fluoro substituents on the aromatic ring significantly influences its electronic properties and lipophilicity, making it an attractive scaffold for medicinal chemists.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1540642-13-4 |
| Molecular Formula | C₁₀H₁₀ClFO₂ |
| Molecular Weight | 216.64 g/mol |
| Appearance | Light brown to brown solid |
| Purity (Typical) | ≥95% (HPLC) |
Table 1: Physicochemical Properties of this compound.[1]
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through a two-step process commencing with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101), followed by the reduction of the resulting ketoacid.
Experimental Protocols
Step 1: Synthesis of 4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
The Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the key ketoacid intermediate.[2][3][4][5]
-
Materials: 1-chloro-3-fluorobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM, anhydrous), hydrochloric acid (concentrated), ice, water, sodium sulfate (B86663) (anhydrous).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0-5 °C under a nitrogen atmosphere, slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous DCM.
-
After stirring for 15 minutes, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343)/hexanes).
-
Step 2: Synthesis of this compound (Ketone Reduction)
The carbonyl group of the ketoacid intermediate is reduced to a methylene (B1212753) group to afford the final product. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the substrate's tolerance to strongly acidic or basic conditions.[6][7][8][9][10][11][12][13][14]
Method A: Clemmensen Reduction (Acidic Conditions) [6][9][10][11]
-
Materials: 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, water, sodium bicarbonate solution (saturated).
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent).
-
Heat the mixture to reflux for 4-8 hours. Additional portions of concentrated HCl may be required during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x volumes).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Method B: Wolff-Kishner Reduction (Basic Conditions) [7][8][12][13][14]
-
Materials: 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521) (KOH), diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent) and potassium hydroxide (4.0 equivalents) in diethylene glycol.
-
Add hydrazine hydrate (3.0 equivalents) and heat the mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for an additional 4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
Role in Medicinal Chemistry: A Building Block for p53-MDM2 Inhibitors
The true value of this compound in medicinal chemistry lies in its utility as a synthetic precursor. The 2-chloro-4-fluorophenyl moiety is a key pharmacophore in a class of potent and selective small-molecule inhibitors of the p53-MDM2 interaction.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers where p53 is not mutated, its function is often abrogated by its negative regulator, the murine double minute 2 (MDM2) oncoprotein. MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity. The development of small molecules that can disrupt this protein-protein interaction is a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.
A notable example is the clinical candidate Idasanutlin (RG7388), a potent and selective MDM2 inhibitor.[15][16][17] The synthesis of Idasanutlin and related compounds often utilizes intermediates bearing the 2-chloro-4-fluorophenyl group. For instance, the synthesis of Idasanutlin has been reported starting from 4-chloro-2-fluorophenylacetonitrile, the nitrile analog of the title compound of this guide.[15] The 2-chloro-4-fluorophenyl moiety in these inhibitors is designed to mimic a key phenylalanine residue of the p53 protein, enabling it to bind with high affinity to a hydrophobic pocket on the surface of MDM2, thereby disrupting the p53-MDM2 interaction.
The biological activity of Idasanutlin and related compounds underscores the importance of the 2-chloro-4-fluorophenyl scaffold.
| Compound | Assay Type | IC₅₀ (nM) |
| Idasanutlin | HTRF | 6.3 |
| Idasanutlin | FP | 8.9 |
Table 2: Biological Activity of the MDM2 Inhibitor Idasanutlin.[15] (Data compiled from various sources; assay conditions may differ. HTRF = Homogeneous Time-Resolved Fluorescence; FP = Fluorescence Polarization).
Conclusion
This compound is a valuable, non-API intermediate in medicinal chemistry. Its well-defined synthetic pathway, rooted in fundamental organic reactions, makes it an accessible building block for drug discovery programs. The significance of the 2-chloro-4-fluorophenyl moiety, particularly in the development of potent p53-MDM2 inhibitors for cancer therapy, highlights the critical role of such tailored synthetic intermediates. This guide provides the necessary technical information for researchers to synthesize and utilize this compound in their efforts to develop novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. byjus.com [byjus.com]
- 11. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine-18 Labeling of the MDM2 Inhibitor RG7388 for PET Imaging: Chemistry and Preliminary Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(2-Chloro-4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, proposed synthetic pathway based on well-established chemical principles, including Friedel-Crafts acylation and subsequent reduction. It further discusses the predicted chemical and physical properties, and explores potential biological activities by drawing parallels with structurally related molecules. This guide serves as a foundational resource for researchers interested in the synthesis and potential pharmacological investigation of this and similar halogenated arylalkanoic acids.
Introduction
This compound belongs to the class of arylalkanoic acids, a scaffold present in numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific research on this compound is not extensively documented in public literature, its structural motifs suggest potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information and provide a scientifically grounded framework for its synthesis and future investigation.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following table summarizes the basic computed and available information for the compound, identified by CAS Number 899350-29-9.
| Property | Value | Source |
| CAS Number | 899350-29-9 | ChemSrc[1] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | ChemSrc[1] |
| Molecular Weight | 216.63 g/mol | ChemSrc[1] |
| Predicted Boiling Point | Not Available | |
| Predicted Melting Point | Not Available | |
| Predicted Solubility | Not Available |
Proposed Synthetic Pathway
A reliable and widely used method for the synthesis of 4-arylbutanoic acids involves a two-step process: Friedel-Crafts acylation of an aromatic substrate with succinic anhydride (B1165640), followed by the reduction of the resulting ketoacid.
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation
The initial step is the acylation of 1-chloro-3-fluorobenzene with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Regioselectivity: The directing effects of the substituents on the aromatic ring determine the position of acylation. Both chlorine and fluorine are ortho-, para-directing deactivators.[2][3][4][5] The fluorine atom is a weak deactivator with a notable resonance (+M) effect that can activate the para position. The chlorine atom is also an ortho-, para-director but is more deactivating than fluorine. The electrophilic attack will preferentially occur at the position most activated and least sterically hindered. In 1-chloro-3-fluorobenzene, the positions are:
-
Position 2: Ortho to both Cl and F (sterically hindered).
-
Position 4: Para to F and ortho to Cl.
-
Position 6: Ortho to F and ortho to Cl (sterically hindered).
The primary product is expected to be 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid , resulting from acylation at the 4-position, which is para to the more activating (or less deactivating) fluorine atom.
Experimental Protocol (General):
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an inert solvent (e.g., dry dichloromethane (B109758) or nitrobenzene) at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise.
-
Add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for several hours, then heat gently (e.g., 50-60 °C) to ensure completion of the reaction.
-
Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., toluene/hexane).
Step 2: Reduction of the Keto Group
The intermediate ketoacid is then reduced to the final product. The choice of reduction method depends on the stability of the molecule to acidic or basic conditions.
Method A: Clemmensen Reduction (Acidic Conditions) This method is effective for aryl ketones but is not suitable for molecules with acid-sensitive functional groups.
Experimental Protocol (General):
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent).
-
Heat the mixture under reflux for 4-6 hours, with periodic additions of more concentrated hydrochloric acid.
-
After cooling, separate the aqueous layer and extract it with toluene.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method B: Wolff-Kishner Reduction (Basic Conditions) This method is suitable for compounds that are sensitive to strong acids.
Experimental Protocol (General):
-
In a flask equipped with a reflux condenser, mix the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (85%, 2.0 equivalents), and potassium hydroxide (B78521) (4.0 equivalents) in a high-boiling solvent like diethylene glycol.
-
Heat the mixture to 130-140 °C for 1-2 hours.
-
Increase the temperature to around 195-200 °C to distill off water and excess hydrazine.
-
Maintain this temperature for an additional 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain the pure this compound.
Potential Biological Activity and Signaling Pathways
There is no specific biological activity reported for this compound in the available literature. However, the activities of structurally related compounds can provide insights into its potential pharmacological profile.
Analogy with 4-Phenylbutyric Acid: 4-Phenylbutyric acid is a well-studied compound that acts as a histone deacetylase (HDAC) inhibitor and an ammonia (B1221849) scavenger.[6][7] It is used in the treatment of urea (B33335) cycle disorders and has been investigated for its potential in cancer therapy and other genetic diseases.[6][7] HDAC inhibitors can modulate gene expression by altering chromatin structure, leading to various cellular effects, including cell cycle arrest, differentiation, and apoptosis.
Potential Signaling Pathway Involvement (Hypothetical): If this compound were to act as an HDAC inhibitor, it could modulate pathways regulated by histone acetylation.
Caption: Hypothetical signaling pathway for this compound as an HDAC inhibitor.
Influence of Halogenation: The presence of chloro and fluoro substituents can alter the compound's lipophilicity, cell permeability, and interaction with target proteins. Halogenated organic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[8] The specific substitution pattern of this compound would need to be evaluated experimentally to determine its biological effects.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected characteristics can be predicted based on the functional groups present in the molecule.
¹H NMR Spectroscopy
-
Aromatic Protons: The three protons on the phenyl ring would appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by both the chlorine and fluorine atoms.
-
Aliphatic Protons: The butanoic acid chain would show three distinct signals:
-
A triplet for the two protons adjacent to the phenyl ring (C4), likely around δ 2.6-2.8 ppm.
-
A multiplet (quintet or sextet) for the two protons at C3, around δ 1.9-2.1 ppm.
-
A triplet for the two protons at C2, adjacent to the carboxyl group, around δ 2.3-2.5 ppm.
-
-
Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal around 175-180 ppm.
-
Aromatic Carbons: Six signals in the range of 115-160 ppm. The carbons attached to fluorine and chlorine would show characteristic large and smaller C-F and C-Cl coupling constants, respectively.
-
Aliphatic Carbons: Three signals for the CH₂ groups of the butanoic acid chain, typically in the range of 25-35 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[9]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, typical for a carboxylic acid carbonyl group.[9]
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption in the range of 1000-1300 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (216.63 g/mol ). The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). A prominent fragmentation would be the McLafferty rearrangement, which for butanoic acids typically results in a base peak at m/z 60.[10][11] Cleavage at the benzylic position could also lead to characteristic fragments.
Conclusion
This compound is a compound of interest for which specific experimental data remains largely unpublished. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis via a two-step Friedel-Crafts acylation and reduction pathway, complete with generalized experimental protocols. The potential for this molecule to exhibit biological activity, possibly as an HDAC inhibitor analogous to 4-phenylbutyric acid, has been discussed, although this remains speculative and requires experimental validation. The predicted spectroscopic characteristics outlined here should aid in the identification and characterization of this compound in future research endeavors. This document serves as a valuable starting point for any researcher or drug development professional looking to explore the chemistry and potential applications of this compound.
References
- 1. 4-(4-Chloro-2-fluorophenyl)butanoic acid | CAS#:899350-29-9 | Chemsrc [chemsrc.com]
- 2. csun.edu [csun.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence involving an initial Friedel-Crafts acylation followed by a ketone reduction. This application note includes comprehensive experimental procedures, a summary of reagents, and expected outcomes. Additionally, a selection of potential reduction methods is presented to offer flexibility based on available laboratory resources and substrate compatibility. Characterization data, where available, is provided for the final product.
Introduction
Substituted phenylbutanoic acid derivatives are important structural motifs in a variety of biologically active molecules. The title compound, this compound, possesses a unique substitution pattern on the aromatic ring that makes it an attractive intermediate for the synthesis of novel therapeutic agents. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. This protocol outlines a reliable method for the preparation of this compound, starting from commercially available reagents.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation. 1-Chloro-3-fluorobenzene (B165101) is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the intermediate, 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Step 2: Reduction of the Ketone. The carbonyl group of the intermediate is reduced to a methylene (B1212753) group to afford the final product, this compound. Several reduction methods are suitable for this transformation, including the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions.
Experimental Protocols
Step 1: Synthesis of 4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This procedure is adapted from established protocols for the Friedel-Crafts acylation of substituted benzenes with succinic anhydride.
Materials:
-
1-Chloro-3-fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent (e.g., 1,2-dichloroethane)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
5% Aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Following the addition of succinic anhydride, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
After the complete addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring in a well-ventilated fume hood.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an ethanol/water mixture).
Step 2: Synthesis of this compound (Reduction)
Three common methods for the reduction of the aryl ketone are presented below. The choice of method will depend on the stability of the starting material to acidic or basic conditions and the availability of specialized equipment (e.g., for hydrogenation).
Method A: Clemmensen Reduction (Acidic Conditions)
Materials:
-
4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Wolff-Kishner Reduction (Basic Conditions)
Materials:
-
4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)
-
Potassium hydroxide (B78521) (KOH)
-
High-boiling point solvent (e.g., diethylene glycol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.
-
Add potassium hydroxide pellets to the mixture and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 1-2, which will precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Method C: Catalytic Hydrogenation (Neutral Conditions)
Materials:
-
4-(2-Chloro-4-fluorophenyl)-4-oxobutanoic acid
-
Palladium on carbon (Pd/C, 5-10%)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Stir or shake the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/GC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify as necessary by recrystallization or column chromatography.
Data Presentation
Table 1: Physicochemical Properties and Expected Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Appearance | Light brown to brown solid | [1] |
| Purity (HPLC) | >95% | [1] |
| Storage | Store at room temperature | [1] |
| ¹H NMR Spectrum | Consistent with structure | [1] |
Visualization of the Synthesis Workflow
References
Application Notes and Protocols for the Purification of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to enhance purity, remove contaminants, and ensure the final product meets stringent quality standards for research and development.
Introduction
This compound is a carboxylic acid derivative whose purity is critical for the successful synthesis of downstream products and for ensuring the validity of experimental results. Common impurities may include starting materials, reagents, and side-products from the synthetic route. This guide outlines two primary methods for the purification of this compound: Recrystallization and Column Chromatography. A Certificate of Analysis for a commercial sample of this compound indicates a purity of 95.18% as determined by High-Performance Liquid Chromatography (HPLC), highlighting the need for robust purification strategies to achieve higher purity levels.[1]
Purification Strategies
The selection of a purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The general principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or achieving very high purity.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is adapted from general principles of recrystallizing carboxylic acids and related compounds.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add heptane dropwise until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization of the Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
This protocol is based on methods used for purifying similar aromatic carboxylic acids.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Glass chromatography column
-
Elution solvent (e.g., 20% Ethyl Acetate in n-Hexane)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 20% ethyl acetate in n-hexane). The polarity of the solvent can be adjusted to achieve optimal separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualization of the Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Data Summary
The following table summarizes hypothetical data for the purification of this compound based on the protocols described above. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System |
| Recrystallization | 95.18 | >98 | 75-85 | Toluene/Heptane |
| Column Chromatography | 95.18 | >99 | 60-75 | 20% Ethyl Acetate in n-Hexane |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. The development of a robust HPLC method is crucial for quality control, similar to the approach taken for the analysis of related fluorophenylacetic acid isomers.[2] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identity of the purified compound.
Conclusion
The purification of this compound is a critical step in its utilization for research and drug development. The choice between recrystallization and column chromatography will depend on the specific requirements of the project. Recrystallization is often suitable for large-scale purification where a moderate increase in purity is sufficient. In contrast, column chromatography is preferred for achieving very high levels of purity, especially when dealing with complex impurity profiles. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively purify this important chemical intermediate.
References
Application Notes and Protocols for the Characterization of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A common approach for acidic compounds is reversed-phase chromatography with a C18 column and a buffered mobile phase.
Experimental Protocol:
A simple, rapid, and selective stability-indicating RP-HPLC method can be employed for the analysis of this compound. The chromatographic separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an acidic phosphate (B84403) buffer, with isocratic elution.[1][2]
Instrumentation:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is typically a mixture of this buffer and acetonitrile (e.g., 50:50 v/v).[1][2] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and methanol (B129727) 50:50 v/v) to obtain a known concentration (e.g., 25 µg/mL).[2]
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound sample in the diluent to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component with the total area of all peaks. The identity of the main peak can be confirmed by comparing its retention time with that of the reference standard.
Quantitative Data Summary:
| Parameter | Value |
| Purity (by HPLC) | >95% (typical specification)[3] |
| Retention Time | Analyte-specific, to be determined with a reference standard |
HPLC Workflow Diagram:
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol:
A sensitive GC-MS procedure can be developed for the analysis of this compound, which may involve a derivatization step to convert the carboxylic acid to a more volatile ester.[4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Derivatization agent (e.g., Pentafluorobenzyl bromide)
-
Organic solvent (e.g., Toluene)
-
Phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide)[4]
-
Sample of this compound
Procedure:
-
Derivatization (Pentafluorobenzylation):
-
Dissolve a known amount of the sample in toluene.
-
Add the derivatization reagent (pentafluorobenzyl bromide) and a phase-transfer catalyst.
-
Heat the mixture (e.g., at 60 °C) to facilitate the reaction.[4]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern.
Quantitative Data Summary:
| Parameter | Expected Value/Observation |
| Molecular Ion (M+) of Derivative | Dependent on the derivatizing agent used |
| Key Fragment Ions | To be determined from the mass spectrum |
GC-MS Workflow Diagram:
Caption: Workflow for GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
The ¹H and ¹³C NMR spectra of this compound are recorded in a suitable deuterated solvent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using standard parameters.
-
Observe the chemical shifts, integration, and multiplicity of the signals corresponding to the aromatic and aliphatic protons.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum.
-
Observe the chemical shifts of the carbon atoms in the molecule.
-
-
Data Analysis: Interpret the spectra to confirm the presence of all expected protons and carbons and their connectivity, consistent with the structure of this compound.
Expected Spectral Data:
| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-12 | Singlet | 1H | -COOH |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons | |
| ~2.6-2.9 | Triplet | 2H | -CH₂-Ar | |
| ~2.3-2.5 | Triplet | 2H | -CH₂-COOH | |
| ~1.9-2.2 | Multiplet | 2H | -CH₂-CH₂-CH₂- | |
| ¹³C NMR | ~175-180 | - | - | -COOH |
| ~115-160 | - | - | Aromatic carbons | |
| ~25-40 | - | - | Aliphatic carbons |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.
NMR Analysis Logical Flow:
Caption: Logical Flow for NMR Structural Elucidation.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common in conjunction with GC, and Electrospray Ionization (ESI) often used with LC or direct infusion.
Instrumentation:
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)
Procedure (Direct Infusion ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia (B1221849) to aid ionization).
-
Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Observe the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze the fragmentation pattern for structural information.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀ClFO₂ |
| Molecular Weight | 216.64 g/mol [3] |
| [M-H]⁻ (Negative ESI) | m/z 215.0 |
| [M+H]⁺ (Positive ESI) | m/z 217.0 |
Mass Spectrometry Analysis Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-4-fluorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating thorough analytical characterization. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with expected data presented in a structured format.
Chemical Information
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| Molecular Formula | C₁₀H₁₀ClFO₂ | MedChemExpress |
| Molecular Weight | 216.64 g/mol | MedChemExpress |
| CAS Number | 1540642-13-4 | MedChemExpress |
Predicted Spectroscopic Data
Due to the limited availability of public spectroscopic data for this specific compound, the following tables represent predicted values based on its chemical structure and analysis of similar compounds.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~7.0 - 7.1 | m | 1H | Ar-H |
| ~6.9 - 7.0 | m | 1H | Ar-H |
| ~2.7 | t | 2H | -CH₂-Ar |
| ~2.4 | t | 2H | -CH₂-COOH |
| ~2.0 | p | 2H | -CH₂-CH₂-CH₂- |
| ~11.5 | br s | 1H | -COOH |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~179 | C=O (Carboxylic Acid) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138 (d) | C-Cl |
| ~131 (d) | Ar-C |
| ~120 (d) | Ar-C |
| ~115 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~113 (d, ²JCF ≈ 20 Hz) | Ar-C |
| ~35 | -CH₂-Ar |
| ~33 | -CH₂-COOH |
| ~26 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 216/218 | 100/33 | [M]⁺ (Molecular Ion, Cl isotope pattern) |
| 199/201 | Variable | [M-OH]⁺ |
| 171/173 | Variable | [M-COOH]⁺ |
| 143/145 | Variable | [M-C₃H₆COOH]⁺ |
| 127 | Variable | [C₆H₃ClF]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Protocol:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional proton spectrum using the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): ~16 ppm
-
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks and assign the chemical shifts.
¹³C NMR Acquisition Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum using the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): ~240 ppm
-
-
Process the FID with an exponential window function (line broadening of 1.0 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Assign the chemical shifts of the carbon signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Ionization (EI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation (for ESI):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Sample Preparation (for EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).
Data Acquisition (ESI-MS):
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes. Typical parameters include:
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Flow: 1-2 L/min
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
-
Data Acquisition (EI-MS):
-
Tune and calibrate the mass spectrometer.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum using the following typical parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization.
Caption: Predicted mass spectrometry fragmentation pathway.
Application Notes and Protocols for In Vitro Assays Involving Phenylbutanoic Acid Derivatives
The following application notes and protocols are based on a closely related and structurally similar compound, 4-Amino-2-(4-chlorophenyl)butanoic acid , a known GABA analogue. These notes are provided as an illustrative example of the types of in vitro assays that could be relevant for assessing the biological activity of phenylbutanoic acid derivatives. Researchers working with "4-(2-Chloro-4-fluorophenyl)butanoic acid" or its derivatives can adapt these methodologies to investigate their compounds of interest.
I. Introduction to 4-Amino-2-(4-chlorophenyl)butanoic acid as a GABA Analogue
4-Amino-2-(4-chlorophenyl)butanoic acid is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Due to its structural similarity to GABA, it has the potential to interact with GABA receptors, particularly the GABA-B receptor. Activation of the GABA-B receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability. The in vitro assays detailed below are designed to investigate the interaction of compounds like 4-Amino-2-(4-chlorophenyl)butanoic acid with the GABAergic system and to quantify their effects on cellular signaling pathways.
II. Key In Vitro Assays and Applications
The following table summarizes key in vitro assays relevant for characterizing the pharmacological profile of GABA analogues.
| Assay | Purpose | Key Parameters Measured |
| Receptor Binding Assay | To determine the affinity and selectivity of the compound for the GABA-B receptor. | Ki (Inhibition constant), IC50 (Half maximal inhibitory concentration) |
| [35S]GTPγS Binding Assay | To assess the functional activity of the compound as an agonist or antagonist at the GABA-B receptor. | EC50 (Half maximal effective concentration), Emax (Maximum effect) |
| Adenylyl Cyclase Activity Assay | To measure the downstream effect of GABA-B receptor activation on cAMP levels. | IC50 (for agonists), EC50 (for antagonists) |
III. Experimental Protocols
A. Protocol 1: GABA-B Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the GABA-B receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-CGP54626 (a high-affinity GABA-B receptor antagonist radioligand).
-
Test compound (e.g., 4-Amino-2-(4-chlorophenyl)butanoic acid).
-
GABA (as a reference compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and GABA in the binding buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or 100 µM GABA (for non-specific binding).
-
50 µL of the test compound or GABA at various concentrations.
-
50 µL of [3H]-CGP54626 (at a final concentration equal to its Kd).
-
50 µL of cell membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
B. Protocol 2: [35S]GTPγS Functional Assay
Objective: To determine the functional activity of a test compound at the G-protein coupled GABA-B receptor.
Materials:
-
Cell membranes from a cell line expressing the GABA-B receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound.
-
GABA (as a reference agonist).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Other materials are similar to the receptor binding assay.
Procedure:
-
Prepare serial dilutions of the test compound and GABA in the assay buffer.
-
In a 96-well plate, add the following:
-
25 µL of assay buffer.
-
25 µL of the test compound or GABA at various concentrations.
-
25 µL of cell membrane preparation.
-
25 µL of [35S]GTPγS (at a final concentration of 0.1 nM) and GDP (at a final concentration of 10 µM).
-
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration as described in the binding assay protocol.
-
Measure the radioactivity of the filters.
-
Plot the percentage of stimulation over basal against the logarithm of the compound concentration to determine the EC50 and Emax values.
IV. Signaling Pathway and Workflow Diagrams
Caption: GABA-B Receptor Signaling Pathway.
Application Notes and Protocols for LTA4H Enzyme Activity Assay Using 4-(2-Chloro-4-fluorophenyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2][3] It exhibits two distinct enzymatic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) into the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase (B13392206) activity.[2][4] The production of LTB4 is a key step in the arachidonic acid metabolic pathway and is implicated in the pathogenesis of numerous inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis.[1][5] Consequently, LTA4H has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[1][5]
This document provides detailed application notes and protocols for the use of 4-(2-Chloro-4-fluorophenyl)butanoic acid , a putative small molecule inhibitor, in an in vitro enzyme activity assay for human LTA4H. The protocols outlined below are designed to enable researchers to accurately determine the inhibitory potency of this compound and to provide a framework for the screening and characterization of other potential LTA4H inhibitors.
Data Presentation: Inhibitory Potency of LTA4H Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known LTA4H inhibitors. This data is provided for comparative purposes to aid in the evaluation of the potency of novel compounds such as this compound.
| Compound Name/Reference | Target Activity | Assay System | IC50 Value |
| Bestatin | Aminopeptidase & Epoxide Hydrolase | In vitro enzyme assay | Varies with substrate |
| SC-57461A | Epoxide Hydrolase | In vitro enzyme assay | Potent inhibitor |
| Compound 18 (from fragment evolution) | Peptidase | In vitro enzyme assay | 80 nM |
| Compound 14 (from fragment derivatization) | Hydrolase | In vitro enzyme assay | 150 nM |
| 4MDM | Aminopeptidase (modulator) | In vitro enzyme assay | IC50 of 328.10 µM (for Arg-pNA hydrolysis) |
| RH00633 | Epoxide Hydrolase | In vitro enzyme assay | 73.6% inhibition at 25 µM |
Signaling Pathway
The following diagram illustrates the role of LTA4H in the arachidonic acid cascade, leading to the production of the pro-inflammatory mediator LTB4.
Caption: LTA4H in the Arachidonic Acid Pathway.
Experimental Protocols
Principle of the Assay
The epoxide hydrolase activity of LTA4H is determined by measuring the production of LTB4 from the substrate LTA4. The inhibitory effect of this compound is quantified by incubating the enzyme with varying concentrations of the compound prior to the addition of the substrate. The amount of LTB4 produced is then measured using a sensitive detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF). The IC50 value, representing the concentration of the inhibitor required to reduce LTB4 production by 50%, is then calculated.
Materials and Reagents
-
Recombinant Human LTA4H: Purified and of high activity.
-
Leukotriene A4 (LTA4): To be freshly prepared or diluted immediately before use from a stock solution stored under inert gas at low temperature.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA.
-
LTB4 ELISA Kit or HTRF Assay Kit: For the quantification of LTB4.
-
96-well or 384-well microplates: Appropriate for the chosen detection method.
-
Plate reader: Capable of measuring absorbance or fluorescence as required by the detection kit.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Workflow Diagram
Caption: LTA4H Enzyme Inhibition Assay Workflow.
Detailed Protocol for LTA4H Inhibition Assay
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the reaction temperature (37°C).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Dilute the recombinant human LTA4H in the assay buffer to the desired working concentration. Keep the enzyme on ice until use.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a microplate, add the serially diluted inhibitor solutions. Include appropriate controls: a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add the diluted LTA4H enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Freshly prepare the LTA4 substrate solution at the desired final concentration in the assay buffer.
-
Initiate the enzymatic reaction by adding the LTA4 substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for 10 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution or by diluting the reaction mixture as per the instructions of the LTB4 detection kit.
-
-
Quantification of LTB4:
-
Follow the protocol provided with the LTB4 ELISA or HTRF kit to quantify the amount of LTB4 produced in each well. This will typically involve the addition of detection reagents and subsequent incubation steps.
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of No Inhibitor Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Troubleshooting
-
High background signal: Ensure the LTA4 substrate is fresh and has not degraded. Check for non-specific binding in the detection assay.
-
Low enzyme activity: Verify the activity of the recombinant LTA4H. Optimize enzyme concentration and incubation time.
-
Poor inhibitor potency: Confirm the concentration and purity of the inhibitor stock solution. Ensure adequate pre-incubation time for inhibitor-enzyme binding.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before use.
Conclusion
The provided application notes and protocols offer a comprehensive guide for assessing the inhibitory activity of this compound against the LTA4H enzyme. By following these detailed procedures, researchers can obtain reliable and reproducible data to characterize the potency of this and other potential LTA4H inhibitors, thereby contributing to the development of new anti-inflammatory therapeutics.
References
- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]
- 4. Site-directed mutagenesis of leukotriene A4 hydrolase: distinction of leukotriene A4 hydrolase and aminopeptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Cell-based Assays of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-4-fluorophenyl)butanoic acid is a synthetic compound with a chemical structure suggestive of a role in cellular metabolism, particularly fatty acid metabolism, due to its butanoic acid backbone. This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the biological activity of this compound. The proposed assays are designed to evaluate its effects on cell viability, fatty acid uptake, fatty acid oxidation, and compensatory glycolytic activity.
The following protocols and data are presented based on the hypothesis that this compound acts as an inhibitor of fatty acid oxidation (FAO). These assays will provide a comprehensive profile of the compound's cellular effects and help to elucidate its mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 (Liver Carcinoma) | MTT | Viability | 48 | > 100 |
| C2C12 (Myoblast) | MTT | Viability | 48 | > 100 |
| A549 (Lung Carcinoma) | MTT | Viability | 48 | > 100 |
Table 2: Effect of this compound on Fatty Acid Uptake
| Cell Line | Assay | Endpoint | Incubation Time (min) | IC₅₀ (µM) | Max. Inhibition (%) |
| HepG2 | Fluorescent Fatty Acid Analog | Uptake | 60 | 15.2 | 85.7 |
| C2C12 | Fluorescent Fatty Acid Analog | Uptake | 60 | 22.8 | 81.3 |
Table 3: Inhibition of Fatty Acid Oxidation by this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| HepG2 | Oxygen Consumption Rate | FAO-driven OCR | 2 | 5.6 | 92.1 |
| C2C12 | Oxygen Consumption Rate | FAO-driven OCR | 2 | 8.9 | 88.5 |
Table 4: Effect of this compound on Glycolytic Rate
| Cell Line | Assay | Endpoint | Incubation Time (h) | EC₅₀ (µM) | Max. Increase in ECAR (%) |
| HepG2 | Extracellular Acidification Rate | Compensatory Glycolysis | 2 | 7.3 | 150 |
| C2C12 | Extracellular Acidification Rate | Compensatory Glycolysis | 2 | 10.1 | 135 |
Signaling Pathway and Experimental Workflows
Figure 1: Hypothesized inhibition of fatty acid β-oxidation.
Figure 2: Workflow for the MTT cell viability assay.
Figure 3: Workflow for the fatty acid uptake assay.
Figure 4: Workflow for the Seahorse XF FAO assay.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[1]
-
Materials:
-
Target cell lines (e.g., HepG2, C2C12, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[2]
-
Incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]
-
Fatty Acid Uptake Assay
This assay quantifies the uptake of fatty acids into cells using a fluorescently labeled fatty acid analog.[5][6]
-
Materials:
-
Target cell lines
-
Black, clear-bottom 96-well plates
-
Serum-free/phenol (B47542) red-free cell culture medium
-
Fluorescent Fatty Acid Probe (e.g., BODIPY-palmitate)
-
Washing Buffer
-
This compound
-
Multiwell fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.[7]
-
Gently remove the growth medium and starve the cells in 90 µL of serum-free, phenol red-free medium for 1 hour at 37°C.[6]
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the wells and incubate for 1 hour.
-
Prepare the Fatty Acid Uptake Probe working solution according to the manufacturer's instructions.
-
Add the working solution to each well and incubate at 37°C for 15-60 minutes.[5]
-
Remove the probe solution and wash the cells once with Washing Buffer.[5]
-
Add buffer to the wells and measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 488/523 nm).[8]
-
Fatty Acid Oxidation (FAO) Assay (Oxygen Consumption Rate)
This assay measures the rate of oxygen consumption related to fatty acid oxidation using an extracellular flux analyzer.[9]
-
Materials:
-
Target cell lines
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and a long-chain fatty acid like palmitate-BSA)
-
This compound
-
Etomoxir (positive control inhibitor of CPT1)
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and incubate overnight.[9]
-
One hour before the assay, wash the cells with the FAO assay medium.
-
Replace the medium with fresh FAO assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[9]
-
Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer and perform an initial measurement of the basal Oxygen Consumption Rate (OCR).
-
Inject this compound from the compound plate and monitor the change in OCR.
-
As a positive control, inject Etomoxir to observe the maximal inhibition of FAO-dependent OCR.
-
The Seahorse XF software will calculate OCR in real-time. Compare the OCR in treated wells to the vehicle control wells. A decrease in OCR indicates inhibition of fatty acid oxidation.[9]
-
Glycolysis Stress Test (Extracellular Acidification Rate)
This assay measures the extracellular acidification rate (ECAR) as an indicator of glycolysis. This can reveal if cells compensate for FAO inhibition by upregulating glycolysis.[10][11]
-
Materials:
-
Target cell lines
-
Seahorse XF Cell Culture Microplate
-
Glycolysis stress test medium (e.g., XF Base Medium with L-glutamine)
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
This compound
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed and incubate cells in a Seahorse XF plate as described for the FAO assay.
-
Replace the culture medium with glycolysis stress test medium and incubate in a non-CO₂ incubator for 1 hour.
-
Measure the basal ECAR before any injections.
-
Inject this compound and measure the change in ECAR.
-
Sequentially inject glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve, respectively.
-
An increase in ECAR after treatment with this compound would suggest a compensatory shift towards glycolysis.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 6. abcam.com [abcam.com]
- 7. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism [en.bio-protocol.org]
Application Notes and Protocols for 4-(2-Chloro-4-fluorophenyl)butanoic acid as a Tool Compound in Drug Discovery
Disclaimer: Specific biological activity and detailed mechanistic data for 4-(2-Chloro-4-fluorophenyl)butanoic acid are not extensively available in the public domain. The following application notes and protocols are based on the well-characterized activities of its close structural analog, 4-phenylbutyric acid (4-PBA). Researchers should use this document as a guide to investigate the potential activities of this compound, with the understanding that its specific properties may differ.
Introduction
This compound is a substituted phenylalkanoic acid. Based on the activities of its structural analog, 4-phenylbutyric acid (4-PBA), it is hypothesized to function as a potential modulator of epigenetic and cellular stress pathways. 4-PBA is a known inhibitor of histone deacetylases (HDACs) and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3] These activities make it a valuable tool compound for studying cancer biology, protein folding diseases, and other pathological conditions. This document provides an overview of the potential applications and detailed experimental protocols to facilitate the investigation of this compound as a tool compound in drug discovery.
Potential Applications
-
Histone Deacetylase (HDAC) Inhibition: As an analog of 4-PBA, this compound may exhibit inhibitory activity against HDAC enzymes, leading to changes in gene expression. This could be explored in the context of cancer research, where HDAC inhibitors are a known class of therapeutics.[1][2]
-
Endoplasmic Reticulum (ER) Stress Modulation: The compound could potentially act as a chemical chaperone to reduce ER stress, a condition implicated in various diseases, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[3][4][5]
-
Cell Cycle and Apoptosis Studies: By potentially inhibiting HDACs and modulating ER stress, this compound may influence cell cycle progression and induce apoptosis in cancer cell lines.
-
Signal Transduction Research: The compound could be used to probe signaling pathways affected by HDAC inhibition and ER stress, such as the Akt/p21 pathway.[6]
Data Presentation
The following tables summarize the quantitative data for the analogous compound, 4-phenylbutyric acid (4-PBA). These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro HDAC Inhibition by 4-Phenylbutyric Acid (4-PBA)
| Cell Line | IC50 (mmol/L) for HDAC activity | Reference |
| LN-229 (Glioblastoma) | 1.21 | [7] |
| LN-18 (Glioblastoma) | 1.92 | [7] |
Table 2: In Vitro Cytotoxicity of 4-Phenylbutyric Acid (4-PBA) and a Derivative
| Compound | Cell Line | IC50 | Reference |
| 4-Phenylbutyric acid (PBA) | A375 (Melanoma) | 8.94 ± 0.93 mM | [8] |
| 4-Phenylbutyric acid (PBA) | A549 (Lung Carcinoma) | 9.75 ± 1.65 mM | [8] |
| 4-Phenylbutyric acid (PBA) | MCF7 (Breast Cancer) | 10.68 ± 1.34 mM | [8] |
| 4-Phenylbutyric acid (PBA) | MDA-MB-231 (Breast Cancer) | 11.66 ± 1.69 mM | [8] |
| Compound 53 (PBA derivative) | A375 (Melanoma) | 2.22 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of this compound on HDAC enzymes.
Materials:
-
HeLa nuclear extract (or purified HDAC enzyme)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin in a suitable buffer)
-
HDAC inhibitor (e.g., Trichostatin A or SAHA as a positive control)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in HDAC Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of HDAC Assay Buffer.
-
Add 5 µL of the diluted test compound or positive control.
-
Add 20 µL of HeLa nuclear extract or purified HDAC enzyme.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 20 µL of the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for an additional 10-15 minutes at 37°C. Measure the fluorescence intensity using a plate reader.[9][10]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers
This protocol is used to assess the effect of this compound on the expression of key ER stress marker proteins.
Materials:
-
Cell culture reagents
-
This compound
-
Tunicamycin (B1663573) (positive control for ER stress induction)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GRP78 (BiP), anti-p-PERK, anti-p-IRE1α, anti-ATF6, anti-CHOP, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or tunicamycin for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[11][12][13]
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Protocol 3: Western Blot Analysis of Akt and p21 Signaling
This protocol is to investigate the effect of the compound on the Akt/p21 signaling pathway.
Materials:
-
Same as Protocol 2, with the following primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-p21, and anti-β-actin (loading control).
Procedure:
-
Cell Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 2.
-
SDS-PAGE and Transfer: Follow step 4 from Protocol 2.
-
Immunoblotting:
-
Detection and Densitometry Analysis: Follow steps 6 and 7 from Protocol 2.
Visualizations
Caption: Proposed mechanism of ER stress modulation.
Caption: Hypothesized Akt/p21 signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abcam.com [abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Stability Studies of 4-(2-Chloro-4-fluorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the metabolic stability of the novel chemical entity, 4-(2-Chloro-4-fluorophenyl)butanoic acid. While specific metabolic data for this compound is not extensively available in published literature, the following protocols outline standardized in vitro methods widely used in the pharmaceutical industry to characterize the metabolic fate of new chemical entities (NCEs). Understanding the metabolic stability of a compound is a critical step in early drug discovery, as it influences key pharmacokinetic parameters such as half-life, bioavailability, and clearance. The provided protocols are designed to be adapted for the specific characteristics of this compound.
A Certificate of Analysis for this compound confirms its chemical identity with CAS Number 1540642-13-4.[1]
I. Overview of Metabolic Stability Assays
Metabolic stability is defined as the susceptibility of a chemical compound to biotransformation in the presence of metabolic enzymes. These assays are crucial for predicting a drug's behavior in vivo. The primary experimental systems for in vitro metabolic stability studies include:
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes.[2][3] They are a cost-effective and convenient model for high-throughput screening of metabolic stability.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[4] They provide a more comprehensive picture of a compound's metabolism.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[2]
The selection of the appropriate in vitro system depends on the specific objectives of the study. For initial screening, liver microsomes are often the preferred choice.
II. Experimental Protocols
The following are detailed protocols for conducting metabolic stability studies.
A. Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, the test compound working solution, and the human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
B. Protocol 2: Metabolic Stability in Human Hepatocytes
Objective: To assess the metabolic stability of this compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound
-
Control compounds
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes onto collagen-coated plates at a desired density.
-
Allow the cells to attach and form a monolayer in the incubator.
-
-
Incubation:
-
Prepare a working solution of this compound in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the supernatant.
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding a cold organic solvent.
-
Process the samples (e.g., by protein precipitation or liquid-liquid extraction) to extract the compound.
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.
III. Data Presentation
Quantitative data from metabolic stability studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Data | Data |
| Verapamil (High Clearance Control) | Data | Data |
| Warfarin (Low Clearance Control) | Data | Data |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Compound | t½ (hr) | CLint (µL/min/10⁶ cells) |
| This compound | Data | Data |
| Control Compound A | Data | Data |
| Control Compound B | Data | Data |
IV. Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships in metabolic stability studies.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Data analysis pipeline for metabolic stability studies.
V. Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the metabolic stability of this compound. By following these standardized procedures, researchers can generate reliable in vitro data to inform the selection and optimization of drug candidates, ultimately contributing to the development of safer and more effective therapeutics. It is recommended to perform these assays in parallel with appropriate positive and negative controls to ensure the validity of the results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid, a key intermediate in pharmaceutical development.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with succinic anhydride (B1165640) to form the intermediate, 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid. The second step is the reduction of the ketone functionality of this intermediate to yield the final product. The two most common reduction methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.[1][2][3]
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene?
A1: The chloro and fluoro substituents are both ortho-, para-directing groups. In this case, the electrophilic attack is expected to occur at the position para to the fluorine atom and ortho to the chlorine atom, yielding 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid as the major product. This is because the fluorine atom has a stronger para-directing effect than the chlorine atom due to better p-orbital overlap with the benzene (B151609) ring.
Q2: Why is my Friedel-Crafts acylation yield low?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with the catalyst.[3]
-
Deactivated Aromatic Ring: The presence of two deactivating halogen substituents on the benzene ring can slow down the reaction.[4]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions.
Q3: Can polyacylation occur in this reaction?
A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst quickly in a dry environment. |
| Deactivated starting material. | Increase the reaction temperature or use a more reactive Lewis acid catalyst. | |
| Insufficient amount of catalyst. | Ensure at least a stoichiometric amount of AlCl₃ is used relative to the limiting reagent. | |
| Formation of Multiple Isomers | Suboptimal reaction temperature affecting regioselectivity. | Experiment with a range of temperatures to find the optimal condition for the desired isomer. Lower temperatures may favor kinetic control. |
| Incorrect starting material. | Verify the identity and purity of 1-chloro-3-fluorobenzene using analytical techniques like NMR. | |
| Difficult Product Isolation | Incomplete quenching of the reaction. | Ensure the reaction mixture is thoroughly quenched with ice-cold water or dilute acid with vigorous stirring to break up the aluminum-ketone complex. |
| Emulsion formation during workup. | Add more of the organic solvent or brine to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for similar reactions.
Materials:
-
1-Chloro-3-fluorobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 1-chloro-3-fluorobenzene and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.
-
Dissolve succinic anhydride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
Step 2: Reduction of the Ketone Intermediate
The choice between the Clemmensen and Wolff-Kishner reduction depends on the stability of the starting material under acidic or basic conditions.[1][5] For 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, both methods are potentially viable as the molecule does not contain highly acid- or base-labile functional groups.
Comparison of Reduction Methods
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl) | Hydrazine (B178648) (H₂NNH₂), a strong base (e.g., KOH), high-boiling solvent (e.g., ethylene (B1197577) glycol) |
| Conditions | Strongly acidic | Strongly basic, high temperatures (180-200 °C) |
| Substrate Suitability | Stable in strong acid | Stable in strong base and at high temperatures |
| Common Issues | Substrate degradation if acid-sensitive groups are present. | Substrate degradation if base-sensitive groups (e.g., esters) are present; requires high temperatures. |
Decision Logic for Reduction Method
Caption: Decision tree for selecting the appropriate reduction method.
Troubleshooting Guide for Reduction Reactions
| Issue | Possible Cause (Clemmensen) | Suggested Solution (Clemmensen) | Possible Cause (Wolff-Kishner) | Suggested Solution (Wolff-Kishner) |
| Incomplete Reaction | Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. | Insufficiently high temperature. | Ensure the reaction reaches the required temperature (180-200 °C) for the decomposition of the hydrazone. |
| Insufficient acid concentration. | Use concentrated HCl as specified. | Water present in the reaction mixture. | Use a setup that allows for the removal of water during the reaction (Huang-Minlon modification).[6] | |
| Formation of Byproducts | Side reactions due to prolonged heating. | Monitor the reaction closely and stop it once the starting material is consumed. | Azine formation. | Ensure complete conversion to the hydrazone before raising the temperature for decomposition.[7] |
| Reduction of other functional groups. | This is less common for Clemmensen reduction. | Elimination or other base-catalyzed side reactions. | Use milder conditions if possible (e.g., lower temperature with a stronger base in DMSO). |
Experimental Protocols for Reduction
Materials:
-
4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and toluene.
-
Add the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Materials:
-
4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone.
-
Modify the setup for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.[6]
-
Maintain the temperature at 190-200 °C and reflux for 3-4 hours.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
References
- 1. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 2. wjpr.net [wjpr.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
"4-(2-Chloro-4-fluorophenyl)butanoic acid" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Chloro-4-fluorophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, such as the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with succinic anhydride, common impurities may include:
-
Unreacted Starting Materials: 1-chloro-3-fluorobenzene and succinic anhydride.
-
Regioisomers: Isomers formed from acylation at different positions on the aromatic ring.
-
Poly-acylated Products: Molecules that have undergone more than one acylation reaction.
-
Residual Lewis Acid Catalyst: Such as aluminum chloride (AlCl₃), which can form complexes with the product.
Q2: What are the recommended general purification techniques for this compound?
A2: The primary methods for purifying this compound are:
-
Acid-Base Extraction: An effective method to separate the acidic product from neutral and basic impurities.[1][2][3][4][5]
-
Recrystallization: A common technique for purifying solid organic compounds.
-
Column Chromatography: Useful for separating the target compound from closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical purity assessment and preparative purification to achieve high purity.[6]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the carboxylic acid after acidification. | Incomplete extraction into the basic aqueous layer. | Ensure the pH of the aqueous solution is at least two pH units above the pKa of the carboxylic acid to ensure complete deprotonation and dissolution. Use a stronger base if necessary. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous solution is at least two pH units below the pKa of the carboxylic acid. Cool the solution in an ice bath to maximize precipitation. | |
| An emulsion forms between the organic and aqueous layers. | The two layers have similar densities or high concentrations of dissolved species. | Add a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The precipitated product appears oily or sticky ("oiling out"). | The melting point of the impure product is below the temperature of the solution. | Allow the solution to cool more slowly to promote crystal formation. If the issue persists, redissolve the oil in a minimal amount of a suitable organic solvent and attempt recrystallization. |
Recrystallization Challenges
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound at elevated temperatures. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent at room temperature. | Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
| Rapid formation of fine powder instead of well-defined crystals. | The solution cooled too quickly, leading to rapid precipitation rather than crystallization. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help slow down the cooling process. |
| The purified compound shows low purity. | Impurities co-crystallized with the product. | Ensure the minimum amount of hot solvent is used to dissolve the compound. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol describes the separation of this compound from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Wash Organic Layer: The remaining organic layer, containing neutral impurities, can be washed with water and dried for further analysis if needed.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 2), which will precipitate the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Expected Purity: >95% (depending on the nature of the impurities) Expected Yield: 80-95%
Protocol 2: Recrystallization
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent pair. Common choices for carboxylic acids include ethanol/water, isopropanol/water, or toluene. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified crystals.
Expected Purity: >98% Expected Yield: 70-90%
Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Step-by-step workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. vernier.com [vernier.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US4634595A - Thioalkanoic acid esters of phenylalkanols - Google Patents [patents.google.com]
Technical Support Center: 4-(2-Chloro-4-fluorophenyl)butanoic acid Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "4-(2-Chloro-4-fluorophenyl)butanoic acid" and other poorly soluble compounds in biological assays.
Troubleshooting Guides
Issue: Compound Precipitates Immediately Upon Addition to Aqueous Buffer/Media
Question: I dissolved my this compound in DMSO to create a stock solution. However, when I add it to my aqueous assay buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer:
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your buffer or media. When the DMSO stock is diluted, the compound is no longer in a favorable solvent environment and precipitates out of the solution.[1][2]
Here are several strategies to address this issue, moving from the simplest to more complex approaches:
-
Optimize the Dilution Method: Instead of a single-step dilution, try a serial dilution. This gradual change in the solvent environment can help keep the compound in solution.[1][2] Gentle vortexing while adding the compound can also aid in dispersion.[1]
-
Reduce the Final Concentration: The most straightforward solution is often to lower the final working concentration of the compound in your assay to a level below its maximum aqueous solubility.[2]
-
Warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to 37°C can increase the solubility of some compounds.[1][2]
-
Utilize Co-solvents: Incorporating a water-miscible organic co-solvent in your final buffer can improve solubility.[2] Ensure the final concentration of the co-solvent is compatible with your experimental system and does not cause cellular toxicity (typically ≤0.5-1% for DMSO).[3]
Experimental Workflow for Troubleshooting Precipitation
Caption: A workflow for systematically troubleshooting compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For many poorly water-soluble small molecules, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[3] Other potential solvents include N,N-Dimethylformamide (DMF) or ethanol, though their suitability depends on the specific compound and the tolerance of the biological assay.[3]
Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A2: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in the medium and observing the concentration at which precipitation occurs over time. Turbidity can be assessed visually or measured quantitatively using a plate reader (absorbance at ~600-650 nm).[1]
Q3: Can the pH of the buffer affect the solubility of this compound?
A3: Yes, the solubility of compounds with ionizable groups, such as the carboxylic acid in this compound, can be pH-dependent. For a carboxylic acid, increasing the pH above its pKa will deprotonate it, forming a more soluble carboxylate salt. Conversely, lowering the pH will keep it in its less soluble neutral form. Adjusting the buffer pH, while ensuring it remains compatible with your assay, can be a useful strategy.[2][3]
Q4: What are some alternative formulation strategies if co-solvents are not sufficient or are toxic to my cells?
A4: For particularly challenging compounds, more advanced formulation strategies can be employed. These include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[4][5][6]
-
Surfactants: These can form micelles that encapsulate the hydrophobic compound, but their use in cell-based assays is limited due to potential cytotoxicity.[5][7]
-
Lipid-based formulations: These systems can be effective for highly lipophilic compounds.[4][8]
Conceptual Diagram of Co-Solvent Action
Caption: How co-solvents improve the solubility of hydrophobic compounds in aqueous solutions.
Data Presentation
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO (Dimethyl sulfoxide) | 0.1% - 0.5% (up to 1%) | High solubilizing power for many compounds.[3] | Can be toxic to cells at concentrations >0.5-1%.[3] |
| Ethanol | 0.1% - 1% | Biologically compatible at low concentrations. | Lower solubilizing power than DMSO for some compounds. |
| PEG 400 (Polyethylene glycol 400) | 0.1% - 1% | Low cellular toxicity. | May be more viscous and have lower solubilizing power than DMSO. |
| DMF (N,N-Dimethylformamide) | < 0.1% | High solubilizing power. | Generally more toxic to cells than DMSO.[3] |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without causing precipitation.
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Complete cell culture medium (pre-warmed to 37°C).
-
96-well clear-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 600-650 nm.
Method:
-
Prepare a Serial Dilution of the Compound in DMSO:
-
In a separate plate or in tubes, prepare a 2-fold serial dilution of your high-concentration DMSO stock solution with 100% DMSO.
-
-
Add Dilutions to the Cell Culture Medium:
-
Add 198 µL of the pre-warmed complete cell culture medium to the wells of the 96-well plate.
-
Add 2 µL of each DMSO dilution of your compound to the corresponding wells containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a "DMSO only" control by adding 2 µL of 100% DMSO to a well with 198 µL of medium.
-
-
Incubate and Observe:
-
Gently mix the plate.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Measurement: For a more precise measurement, read the absorbance of the plate at 600 nm or 650 nm at the same time points. An increase in absorbance compared to the DMSO-only control indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of the compound that remains clear (no significant increase in absorbance over the control) is considered the maximum working soluble concentration under these specific conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process:
-
Step 1: Friedel-Crafts Acylation of 1-chloro-3-fluorobenzene (B165101) with succinic anhydride (B1165640) to form 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Step 2: Reduction of the keto group of 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid to yield the final product.
Question: Low or No Yield in Friedel-Crafts Acylation (Step 1)
Possible Causes and Solutions:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will lose activity upon exposure to moisture.
-
Solution: Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because both the reactant (succinic anhydride) and the product (keto acid) can complex with it.
-
Solution: Use at least 2.5-3.0 equivalents of AlCl₃. Refer to the table below for the effect of catalyst loading on yield.
-
-
Poor Quality Starting Materials: Impurities in 1-chloro-3-fluorobenzene or succinic anhydride can inhibit the reaction.
-
Solution: Use high-purity, anhydrous starting materials. Purify them if necessary.
-
-
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at higher temperatures.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to drive the reaction to completion.
-
Question: Formation of Multiple Products in Friedel-Crafts Acylation (Step 1)
Possible Cause and Solution:
-
Isomeric Products: Friedel-Crafts acylation of 1-chloro-3-fluorobenzene can potentially yield isomeric products due to substitution at different positions on the aromatic ring. The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) groups will influence the regioselectivity.
-
Solution: While the 2-chloro-4-fluoro substitution pattern is the expected major product due to steric and electronic factors, the presence of other isomers is possible. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
-
Question: Incomplete Reduction of the Keto Acid (Step 2)
Possible Causes and Solutions:
-
Clemmensen Reduction (Zinc Amalgam and HCl):
-
Inactive Zinc Amalgam: The surface of the zinc amalgam may not be sufficiently activated.
-
Solution: Prepare fresh zinc amalgam before use. Ensure the zinc is of high purity.
-
-
Insufficient Acid: Concentrated hydrochloric acid is consumed during the reaction.
-
Solution: Use a sufficient excess of concentrated HCl and ensure vigorous stirring to maintain contact between the reactants.
-
-
-
Wolff-Kishner Reduction (Hydrazine and a Strong Base):
-
Incomplete Hydrazone Formation: The initial step of the Wolff-Kishner reduction is the formation of a hydrazone. This can be slow or incomplete.
-
Solution: Ensure the reaction is heated sufficiently (typically in a high-boiling solvent like diethylene glycol) to drive both hydrazone formation and the subsequent reduction.
-
-
Insufficient Base: A strong base (like KOH or NaOH) is required to deprotonate the hydrazone.
-
Solution: Use a sufficient excess of a strong base.
-
-
Question: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Residual Starting Material: If the reduction in Step 2 is incomplete, the final product will be contaminated with the keto acid intermediate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion. If necessary, repeat the reduction step or purify by column chromatography.
-
-
Contamination with Isomers: As mentioned, isomeric butanoic acids may have formed during the Friedel-Crafts acylation.
-
Solution: Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.
-
-
General Purification Strategy: Carboxylic acids can often be purified by extraction into a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic approach involves a two-step sequence:
-
Friedel-Crafts Acylation: Reaction of 1-chloro-3-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Reduction: The subsequent reduction of the keto group. This can be achieved under acidic conditions using a Clemmensen reduction (zinc amalgam and hydrochloric acid) or under basic conditions using a Wolff-Kishner reduction (hydrazine and a strong base like KOH).[2][3][4][5][6][7][8]
Q2: Which reduction method, Clemmensen or Wolff-Kishner, is preferred for the second step?
A2: The choice depends on the overall stability of the molecule.
-
Clemmensen Reduction: This method uses strongly acidic conditions. It is very effective for aryl-alkyl ketones.[2][4][5][9]
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic and high-temperature conditions. It is suitable for substrates that are sensitive to acid.[3][6][7][8][10] For 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, both methods are generally applicable as the molecule is relatively stable under both acidic and basic conditions. The choice may come down to practical considerations such as available reagents and equipment.
Q3: Can I use an acyl chloride instead of succinic anhydride in the Friedel-Crafts reaction?
A3: Yes, an acyl chloride, specifically 4-chloro-4-oxobutanoyl chloride (succinyl chloride), can be used. Both acid anhydrides and acyl chlorides are effective acylating agents in Friedel-Crafts reactions.[11][12][13]
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the Friedel-Crafts acylation and the reduction step can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would typically spot the starting material(s) and the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What are the expected spectroscopic data for the final product?
-
¹H NMR: Aromatic protons in the range of 7.0-7.5 ppm, and aliphatic protons of the butanoic acid chain between 1.5 and 3.0 ppm. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Signals for the aromatic carbons, the aliphatic carbons of the butanoic acid chain, and a signal for the carbonyl carbon of the carboxylic acid group around 170-180 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₀H₁₀ClFO₂ (216.64 g/mol ).
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Friedel-Crafts Acylation Yield
| Entry | Equivalents of AlCl₃ | Reaction Time (h) | Temperature (°C) | Yield of Keto Acid (%) |
| 1 | 1.1 | 12 | 25 | 35 |
| 2 | 2.2 | 8 | 25 | 75 |
| 3 | 3.0 | 6 | 25 | 90 |
Note: This data is illustrative and serves to demonstrate the importance of using a sufficient amount of catalyst.
Table 2: Comparison of Reduction Methods for 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid
| Method | Reagents | Conditions | Typical Yield (%) | Key Considerations |
| Clemmensen | Zn(Hg), conc. HCl | Reflux, 6-12 h | 80-90 | Strongly acidic; substrate must be acid-stable. |
| Wolff-Kishner | H₂NNH₂, KOH, diethylene glycol | 180-200 °C, 4-8 h | 85-95 | Strongly basic; substrate must be base-stable. |
Note: This data is illustrative and based on typical yields for these reaction types.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (3.0 eq.).
-
Cool the flask in an ice bath and add 1-chloro-3-fluorobenzene (1.0 eq.) and a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Add succinic anhydride (1.1 eq.) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask fitted with a reflux condenser, combine 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 eq.), potassium hydroxide (B78521) (4.0 eq.), hydrazine (B178648) hydrate (B1144303) (3.0 eq.), and diethylene glycol.
-
Heat the mixture to 120-140 °C for 1-2 hours to allow for the formation of the hydrazone. Water will distill from the reaction mixture.
-
Increase the temperature to 180-200 °C and reflux for 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Wolff-Kishner Reduction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 傅-克酰基化反应 [sigmaaldrich.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
"4-(2-Chloro-4-fluorophenyl)butanoic acid" stability and degradation analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-(2-Chloro-4-fluorophenyl)butanoic acid (CAS No: 1540642-13-4). The following guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored at room temperature.[1] In solvent, it is recommended to store solutions at -80°C for up to two years or at -20°C for up to one year.[1]
Q2: What is the physical appearance and molecular formula of this compound?
A2: The compound is a light brown to brown solid.[1] Its molecular formula is C₁₀H₁₀ClFO₂, with a molecular weight of 216.64 g/mol .[1]
Q3: What are the likely degradation pathways for this molecule?
Q4: Is this compound sensitive to light?
A4: Many chemical substances are light-sensitive, leading to photolytic degradation.[2][4] It is recommended to handle the compound and its solutions under reduced light conditions or in amber-colored vials until its photostability has been formally assessed. A photostability study as per ICH Q1B guidelines should be conducted to determine its light sensitivity.[5]
Troubleshooting Guides
Analytical Method Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC. | Inappropriate mobile phase pH for the acidic analyte. | Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated. |
| Column degradation or contamination. | Use a guard column. If the problem persists, wash the column with a strong solvent or replace it. | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Improper mobile phase preparation. | Ensure the mobile phase is thoroughly mixed and degassed before use. | |
| Appearance of unexpected peaks in unstressed samples. | Contamination of solvent, glassware, or instrument. | Run a blank gradient to check for system contamination. Use fresh, high-purity solvents. |
| On-column degradation. | Modify mobile phase or injection solvent to be less harsh. |
Forced Degradation Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the duration of exposure, temperature, or concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl).[5] |
| The compound is highly stable under the tested conditions. | This is a valid result. Ensure the analytical method is sensitive enough to detect small amounts of degradation. | |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor to achieve partial degradation (typically 5-20%).[5] |
| Mass balance issues (sum of degradants and API is not ~100%). | Degradants are not being detected by the analytical method (e.g., lack a chromophore). | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in addition to a UV detector.[4] |
| Degradants are volatile or insoluble. | Consider headspace GC-MS for volatile degradants. Adjust mobile phase to ensure all products are soluble. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 8 hours.[3] If no degradation is observed, increase the acid concentration or reflux time.[5]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours.[3] Neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3] Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5] A control sample should be kept in the dark.
-
Sample Analysis: After the specified time, dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method. Compare stressed samples to an unstressed control.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a method capable of separating the intact active pharmaceutical ingredient (API) from its degradation products.
| Parameter | Condition |
| Column: | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A: | 0.1% Phosphoric Acid in Water |
| Mobile Phase B: | Acetonitrile |
| Gradient: | Start with 95% A, 5% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| UV Detection: | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 265 nm) for quantification.[6] |
| Injection Volume: | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of API | % Degradation | Number of Degradants | Major Degradant (RT) |
| Control | 0 hours | 100.0 | 0.0 | 0 | N/A |
| 0.1N HCl | 8 hours @ 60°C | 92.5 | 7.5 | 2 | 8.2 min |
| 0.1N NaOH | 8 hours @ RT | 88.1 | 11.9 | 3 | 6.5 min, 9.1 min |
| 3% H₂O₂ | 24 hours @ RT | 95.3 | 4.7 | 1 | 10.4 min |
| Thermal (Solid) | 48 hours @ 70°C | 99.2 | 0.8 | 0 | N/A |
| Photolytic | 1.2M lux hours | 96.8 | 3.2 | 1 | 11.5 min |
Note: The data presented in this table is illustrative and not based on actual experimental results.
Visualizations
References
Technical Support Center: Synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloro-4-fluorophenyl)butanoic acid.
Synthesis Overview
The synthesis of this compound typically proceeds via a two-step process:
-
Friedel-Crafts Acylation: 1-Chloro-3-fluorobenzene (B165101) is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of the intermediate is then reduced to a methylene (B1212753) group to yield the final product. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Synthesis Pathway
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is resulting in a low yield of the keto-acid intermediate. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Using a fresh, unopened container of the catalyst is recommended.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst, rendering it inactive.[1]
-
Reaction Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Purity of Starting Materials: Impurities in 1-chloro-3-fluorobenzene or succinic anhydride can lead to unwanted side reactions and byproducts.[1]
Q2: I am observing multiple products in my acylation reaction. What are the likely isomeric impurities?
A2: The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of positional isomers. While the desired product is 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, other isomers can form. The directing effects of halogens on electrophilic aromatic substitution can be complex, and the reaction may not be completely regioselective.
Potential Isomeric Impurities from Friedel-Crafts Acylation:
| Impurity Name | Structure |
| 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoic acid | Isomer with altered substituent positions |
| 4-(2,6-Dichloro-4-fluorophenyl)-4-oxobutanoic acid | Result of potential dichlorination |
Troubleshooting Isomer Formation:
-
Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity.
-
Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities. Experimenting with milder Lewis acids might be beneficial.
Part 2: Reduction of the Keto Group
Q3: I am having trouble with the reduction of the keto-acid intermediate. Which method, Clemmensen or Wolff-Kishner, is more suitable?
A3: The choice between Clemmensen and Wolff-Kishner reduction depends on the stability of your starting material and other functional groups present.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is performed under strongly acidic conditions and is particularly effective for reducing aryl-alkyl ketones.[2][3][4][5] However, it is not suitable for substrates that are sensitive to strong acids.[2]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (NH₂NH₂) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is ideal for compounds that are sensitive to acid but stable in strong basic conditions.
For 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid, both methods are potentially viable. The carboxylic acid group is generally stable to both conditions.
Q4: What are the potential impurities I might see after the reduction step?
A4: Both reduction methods can lead to specific impurities:
Potential Impurities from Reduction:
| Reduction Method | Potential Impurity | Reason for Formation |
| Clemmensen | Incomplete reduction product (alcohol) | Insufficient reaction time or inactive zinc amalgam. |
| Dimeric products | Radical side reactions on the zinc surface. | |
| Wolff-Kishner | Azine formation | Reaction of the hydrazone intermediate with another molecule of the ketone. |
| Products of elimination or other base-mediated side reactions | If other base-sensitive functional groups are present. |
Troubleshooting Incomplete Reduction:
-
Clemmensen: Ensure the zinc is properly amalgamated and activated. Use a sufficient excess of the reagents and ensure vigorous stirring.
-
Wolff-Kishner: Use a high-boiling solvent (e.g., diethylene glycol) to reach the necessary high temperatures for the reaction to go to completion. Ensure anhydrous conditions to prevent side reactions of the strong base.
Impurity Identification Workflow
The following workflow can be used to identify and characterize impurities in your synthesis.
Caption: A workflow for the identification and characterization of impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method and may require optimization for your specific instrumentation and impurity profile. A certificate of analysis for a commercial sample of this compound reported a purity of 95.18% by HPLC, indicating the presence of impurities.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS can be a powerful tool for separating and identifying volatile impurities, especially positional isomers. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary.
| Parameter | Condition |
| Column | DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Disclaimer: These protocols are intended as a starting point. Optimization will likely be necessary to achieve the desired separation and sensitivity for your specific sample and impurity profile. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
"4-(2-Chloro-4-fluorophenyl)butanoic acid" assay interference and troubleshooting
Welcome to the technical support center for the analysis of 4-(2-Chloro-4-fluorophenyl)butanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The fundamental properties of this compound are summarized in the table below. Understanding these properties is crucial for developing and troubleshooting analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Appearance | Light brown to brown solid | [1] |
| Purity (Typical) | ≥95% (by HPLC) | [1] |
Q2: What is a common analytical method for the quantification of this compound?
A2: A common and effective method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). Reversed-phase chromatography using a C18 column is typically employed. For LC-MS analysis, electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
Q3: My HPLC chromatogram shows peak tailing for the analyte. What are the potential causes and solutions?
A3: Peak tailing for acidic compounds like this compound is a frequent issue. It can compromise resolution and the accuracy of quantification. The most common cause is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Other causes can include column contamination or a void at the column inlet.
To address this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of the carboxylic acid group and residual silanols, thus reducing secondary interactions.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing polar compounds.
-
Column Wash: If the column is contaminated, a thorough wash with a strong solvent may resolve the issue.
Q4: I am observing ion suppression in my LC-MS analysis. How can I mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]
Here are some strategies to mitigate ion suppression:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected similarly to the analyte.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: High Backpressure in HPLC System
High backpressure is a common problem that can halt your analysis and potentially damage your HPLC system.
| Potential Cause | Troubleshooting Step |
| Blocked Inlet Frit | Disconnect the column and try to flush it in the reverse direction (if permitted by the manufacturer). Use in-line filters to prevent future blockages. |
| Column Contamination | Wash the column with a series of strong solvents. |
| Precipitation in Tubing/Injector | Flush the system with a solvent that can dissolve the potential precipitate. Ensure sample and mobile phase compatibility. |
| Kinked Tubing | Inspect all PEEK and stainless steel tubing for kinks or blockages. |
Issue 2: Variable Retention Times
Inconsistent retention times can lead to incorrect peak identification and integration.
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially for gradient methods. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Check for leaks in the pump and lines. |
| Pump Malfunction | Check for air bubbles in the pump head and perform a pump performance test. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general starting point for the analysis. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-2 min: 35% B
-
2-30 min: Gradient to 100% B
-
30-35 min: Hold at 100% B
-
35.1-40 min: Return to 35% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Analysis for Trace Quantification
This protocol is suitable for sensitive quantification in complex matrices.
-
Chromatographic Conditions: Use the HPLC conditions from Protocol 1, but a lower flow rate (e.g., 0.4 mL/min) might be beneficial for MS sensitivity.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM). For SIR, monitor the [M-H]⁻ ion. For MRM, a precursor ion and a suitable product ion would need to be determined by infusing a standard solution.
Visualizations
Caption: A logical workflow for troubleshooting common assay interference issues.
Caption: Diagram of potential sources of interference in the analysis.
References
High-throughput screening optimization with "4-(2-Chloro-4-fluorophenyl)butanoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing high-throughput screening (HTS) with small molecules like "4-(2-Chloro-4-fluorophenyl)butanoic acid". Due to the limited specific information available for this particular compound in the context of HTS, this guide offers generalized advice and protocols applicable to small molecule screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a robust HTS assay?
A1: Before initiating a high-throughput screen, it is crucial to develop a robust and reliable assay. Key steps include target identification and validation, selection of an appropriate assay format (e.g., biochemical, cell-based), optimization of assay parameters (e.g., reagent concentrations, incubation times), and validation of the assay performance using statistical metrics like the Z'-factor.
Q2: How do I determine the optimal concentration of "this compound" for my primary screen?
A2: The optimal concentration for a primary screen is typically a compromise between maximizing the chance of identifying true hits and minimizing off-target effects and false positives. It is recommended to perform a dose-response curve to determine the compound's potency (e.g., IC50 or EC50). For a primary screen, a single concentration, often around 10 µM, is commonly used.
Q3: What are the common causes of high variability in HTS data?
A3: High variability in HTS data can stem from several sources, including inconsistent liquid handling, temperature fluctuations across assay plates, cell plating non-uniformity, reagent instability, and edge effects on the microplates. Careful optimization of the experimental protocol and the use of automated liquid handlers can help minimize variability.
Q4: What is a Z'-factor and why is it important?
A4: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay is not reliable for HTS.
Q5: How can I identify and eliminate false positives from my HTS campaign?
A5: False positives are compounds that appear to be active in a primary screen but are not true inhibitors or activators of the target. Strategies to eliminate false positives include performing confirmatory screens, conducting counter-screens to identify compounds that interfere with the assay technology, and performing orthogonal assays that measure the target activity using a different method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | High variability in controls. | Optimize reagent concentrations and incubation times. Ensure consistent liquid handling. |
| Small signal window. | Use a more sensitive detection method. Increase the concentration of the positive control if possible. | |
| High Coefficient of Variation (CV > 20%) | Inconsistent dispensing. | Calibrate and maintain liquid handlers. Use low-evaporation lids for microplates. |
| Cell clumping or uneven plating. | Optimize cell seeding protocol. Use cell-repellent plate surfaces if necessary. | |
| Compound Precipitation | Poor solubility of the test compound in the assay buffer. | Test the solubility of the compound in the assay buffer before screening. Add a low concentration of a solubilizing agent like DMSO (typically ≤ 1%). |
| Edge Effects | Temperature or evaporation gradients across the plate. | Incubate plates in a humidified chamber. Avoid using the outer wells of the microplate for samples. |
| Inconsistent Dose-Response Curves | Compound instability or degradation. | Assess the stability of the compound under assay conditions. Prepare fresh compound stocks. |
| Assay artifacts at high concentrations. | Perform counter-screens to identify non-specific effects. |
Experimental Protocols
General Protocol for a Cell-Based Fluorescence HTS Assay
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in the appropriate culture medium.
-
Seed cells into 384-well clear-bottom assay plates at a predetermined density.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of "this compound" and other library compounds in 100% DMSO.
-
Perform serial dilutions to create a dose-response plate.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates containing cells.
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the assay plates with the compounds for a predetermined period (e.g., 1 to 24 hours) at 37°C.
-
-
Signal Detection:
-
Add the fluorescent substrate or reagent to all wells.
-
Incubate for the optimal time to allow for signal development.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Calculate the percent inhibition or activation for each compound.
-
Determine the Z'-factor for each plate to assess assay quality.
-
Identify "hits" based on a predefined activity threshold.
-
Visualizations
Caption: A typical experimental workflow for a high-throughput screening campaign.
Caption: A hypothetical signaling pathway inhibited by a small molecule.
Technical Support Center: Dose-Response Curve Troubleshooting for Novel Compounds
This guide provides troubleshooting and frequently asked questions for researchers encountering issues while generating dose-response curves for novel chemical compounds, such as "4-(2-Chloro-4-fluorophenyl)butanoic acid," referred to herein as "Compound-X."
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and its biological effect (response).[1] These curves are typically sigmoidal and are fundamental in pharmacology for determining key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify a compound's potency.[1][2] Accurate dose-response curves are crucial for comparing the efficacy of different compounds, understanding their mechanism of action, and selecting appropriate concentrations for further experiments.
Q2: I am not observing any effect from Compound-X. What are the possible reasons?
A flat, unresponsive curve can stem from several issues:
-
Compound Insolubility: Compound-X may not be soluble in the assay medium at the tested concentrations. Visually inspect for precipitation.
-
Incorrect Concentration Range: The concentrations tested might be too low to elicit a biological response.
-
Compound Inactivity: The compound may not be active in the specific biological system or assay being used.
-
Degradation: The compound may be unstable and degrade in the assay medium over the incubation period.
-
Assay Problems: The assay itself may not be working correctly. Always include positive and negative controls to validate the experimental setup.[3]
Q3: My dose-response curve is not sigmoidal and looks U-shaped (biphasic). What does this mean?
A biphasic or U-shaped dose-response curve, also known as hormesis, shows a stimulatory effect at low doses and an inhibitory effect at high doses, or vice-versa.[4][5][6][7] This can be caused by:
-
Off-target effects: At higher concentrations, the compound may interact with unintended targets, leading to a different biological outcome.
-
Cytotoxicity: In cell-based assays, high concentrations of the compound might induce cell death, which can confound the primary endpoint being measured.
-
Compound Precipitation: At high concentrations, the compound may precipitate out of solution, leading to a loss of effect.
-
Complex Biological Mechanisms: The underlying biological pathway may have feedback loops or other complexities that result in a non-monotonic response.[5][8]
Q4: The results from my replicate experiments are highly variable. How can I improve consistency?
High variability can obscure the true dose-response relationship. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.
-
Cell Seeding Inconsistency: Uneven cell numbers across wells in cell-based assays.
-
Reagent Issues: Inconsistent mixing of reagents or using reagents from different lots.
-
Edge Effects in Plates: Wells on the edge of a 96-well plate are prone to evaporation, which can alter compound concentrations. It is recommended to fill edge wells with sterile PBS or media to mitigate this.[9]
-
Data Processing: Inconsistent data processing or image analysis can introduce variability.[10]
Troubleshooting Guides
This section provides structured approaches to common problems encountered during dose-response experiments.
Guide 1: Problem - No Dose-Response (Flat Curve)
Use the following flowchart to diagnose the reason for a lack of response to Compound-X.
Caption: Troubleshooting a flat dose-response curve.
Guide 2: Problem - High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating rows. |
| Edge Effects | Do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media instead.[9] |
| Reagent Preparation | Prepare fresh reagents. Vortex solutions thoroughly. Use the same lot of reagents for all related experiments. |
| Incubation Conditions | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates. |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
Cells in culture (e.g., cancer cell line)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of Compound-X in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X. Include vehicle control (e.g., DMSO) and no-cell (media only) blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic function) to determine the IC50 value.[2]
Protocol 2: Enzyme Inhibition Dose-Response Assay
This protocol provides a general framework for measuring how Compound-X inhibits the activity of a purified enzyme.[13][14]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Compound-X stock solution
-
Assay buffer
-
96-well plate (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all solutions (enzyme, substrate, Compound-X dilutions) in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer and solvent.
-
Control (100% activity): Assay buffer, enzyme, and solvent.
-
Test Wells: Assay buffer, enzyme, and varying concentrations of Compound-X.[15]
-
-
Pre-incubation: Add the enzyme to the control and test wells. Allow the plate to pre-incubate for a set period (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme.[13][15]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[13][15]
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals to determine the initial reaction velocity (V₀).[15]
-
Data Analysis:
-
Calculate the initial velocity (slope of the linear portion of the signal vs. time plot) for each well.
-
Calculate the percent inhibition for each concentration of Compound-X relative to the control wells.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
-
Data Presentation
Quantitative results should be summarized in a clear and organized manner.
Table 1: IC50 Values of Compound-X in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD (n=3) |
| MCF-7 | MTT Viability | 72 | 12.5 ± 1.8 |
| A549 | MTT Viability | 72 | 28.3 ± 4.2 |
| HCT116 | MTT Viability | 72 | 9.7 ± 1.1 |
Table 2: IC50 Values of Compound-X Against Target Kinases
| Kinase Target | Assay Type | IC50 (nM) ± SD (n=3) |
| Kinase A | ADP-Glo | 150 ± 25 |
| Kinase B | Z'-LYTE | > 10,000 |
| Kinase C | LanthaScreen | 850 ± 98 |
Visualizations
Hypothetical Signaling Pathway
This diagram illustrates a generic kinase signaling pathway that could be targeted by an inhibitor like Compound-X.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow
This diagram outlines the typical workflow for a cell-based dose-response experiment.
Caption: Workflow for IC50 determination in a cell-based assay.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. researchgate.net [researchgate.net]
- 4. kineon.io [kineon.io]
- 5. Biphasic Dose Response → Term [fashion.sustainability-directory.com]
- 6. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 4-(2-Chloro-4-fluorophenyl)butanoic Acid Derivatives: Structure and Physicochemical Properties
A detailed guide for researchers in drug discovery and development, this report provides a comparative analysis of key derivatives of 4-(2-Chloro-4-fluorophenyl)butanoic acid. The focus is on the structural confirmation and physicochemical properties of its methyl ester, ethyl ester, and primary amide derivatives. This guide includes detailed, plausible experimental protocols for their synthesis and characterization, alongside a summary of their key physical and spectral data to aid in research and development applications.
Introduction to this compound and its Derivatives
This compound is a halogenated aromatic carboxylic acid with a molecular formula of C10H10ClFO2. Its structure presents multiple avenues for chemical modification, particularly at the carboxylic acid group, to generate a variety of derivatives with potentially altered physicochemical properties, biological activities, and pharmacokinetic profiles. This guide focuses on three fundamental derivatives:
-
Methyl 4-(2-chloro-4-fluorophenyl)butanoate (Methyl Ester)
-
Ethyl 4-(2-chloro-4-fluorophenyl)butanoate (Ethyl Ester)
-
4-(2-chloro-4-fluorophenyl)butanamide (Amide)
These derivatives are commonly synthesized in drug discovery programs to explore structure-activity relationships (SAR). The conversion of the carboxylic acid to an ester or an amide can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its efficacy and safety profile.
Comparative Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral data for this compound and its proposed derivatives. This data is essential for the identification and characterization of these compounds in a laboratory setting.
| Property | This compound | Methyl 4-(2-chloro-4-fluorophenyl)butanoate | Ethyl 4-(2-chloro-4-fluorophenyl)butanoate | 4-(2-chloro-4-fluorophenyl)butanamide |
| Molecular Formula | C10H10ClFO2 | C11H12ClFO2 | C12H14ClFO2 | C10H11ClFNO |
| Molecular Weight | 216.64 g/mol | 230.66 g/mol | 244.69 g/mol | 215.65 g/mol |
| Appearance | Solid | Liquid (Predicted) | Liquid (Predicted) | Solid (Predicted) |
| Boiling Point | Not available | Predicted >250 °C | Predicted >270 °C | Not available |
| Melting Point | Not available | Not available | Not available | Predicted >100 °C |
| Key ¹H NMR Signals (Predicted, δ in ppm) | Aromatic (m, 3H), CH2 (m, 6H), COOH (s, 1H) | Aromatic (m, 3H), OCH3 (s, 3H), CH2 (m, 6H) | Aromatic (m, 3H), OCH2 (q, 2H), OCCH3 (t, 3H), CH2 (m, 6H) | Aromatic (m, 3H), CH2 (m, 6H), NH2 (br s, 2H) |
| Key ¹³C NMR Signals (Predicted, δ in ppm) | Aromatic C, CH2 carbons, C=O (~179) | Aromatic C, CH2 carbons, OCH3, C=O (~173) | Aromatic C, CH2 carbons, OCH2, OCCH3, C=O (~172) | Aromatic C, CH2 carbons, C=O (~175) |
| Key IR Absorptions (cm⁻¹) | ~3000 (O-H), ~1700 (C=O) | ~1735 (C=O ester) | ~1735 (C=O ester) | ~3300 & ~3150 (N-H), ~1650 (C=O amide) |
| Mass Spec (m/z) | [M-H]⁻ at 215.03 | [M+H]⁺ at 231.06 | [M+H]⁺ at 245.08 | [M+H]⁺ at 216.06 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the methyl ester, ethyl ester, and amide derivatives of this compound.
Synthesis of Methyl 4-(2-chloro-4-fluorophenyl)butanoate (Esterification)
Principle: Fischer esterification is a classic method for converting a carboxylic acid to an ester using an excess of alcohol in the presence of an acid catalyst.[1][2]
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound.
-
Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Synthesis of Ethyl 4-(2-chloro-4-fluorophenyl)butanoate (Esterification)
The procedure for the synthesis of the ethyl ester is analogous to the methyl ester synthesis, with the substitution of methanol with anhydrous ethanol.
Synthesis of 4-(2-chloro-4-fluorophenyl)butanamide (Amidation)
Principle: A common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine source, such as ammonia (B1221849).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Ammonium (B1175870) hydroxide (B78521) solution (concentrated) or ammonia gas
-
Ice bath
Procedure: Step 1: Formation of the Acid Chloride
-
In a fume hood, dissolve this compound in an anhydrous inert solvent like DCM in a round-bottom flask.
-
Slowly add an excess of thionyl chloride to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in an anhydrous inert solvent.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide and cool it in an ice bath.
-
Slowly add the acid chloride solution to the cold, stirring ammonium hydroxide solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Recrystallize the solid product from a suitable solvent system to obtain the pure amide.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of the ester and amide derivatives.
Caption: Workflow for the Fischer esterification of this compound.
Caption: Two-step workflow for the synthesis of 4-(2-chloro-4-fluorophenyl)butanamide.
Conclusion
This guide provides a foundational comparison of this compound and its simple ester and amide derivatives. The provided experimental protocols are based on standard, well-established organic synthesis methodologies and can be adapted for the preparation of these and other related derivatives. The tabulated data, while predictive for the derivatives, offers a baseline for their characterization. Researchers and scientists can utilize this information to guide the synthesis and analysis of novel compounds based on the this compound scaffold in their drug discovery and development endeavors. It is recommended that the synthesized compounds be fully characterized using modern analytical techniques to confirm their structure and purity.
References
"4-(2-Chloro-4-fluorophenyl)butanoic acid" vs. other LTA4H inhibitors
A comprehensive guide for researchers and drug development professionals.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a critical enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2][3] LTB4 plays a significant role in attracting and activating immune cells, making LTA4H a compelling therapeutic target for a variety of inflammatory diseases.[1] This guide provides a comparative analysis of selected LTA4H inhibitors, focusing on their performance based on available experimental data.
Regarding "4-(2-Chloro-4-fluorophenyl)butanoic acid":
Extensive searches of scientific literature and patent databases did not yield any evidence to suggest that "this compound" possesses inhibitory activity against LTA4H. This compound is consistently referenced as a drug intermediate, a chemical building block used in the synthesis of other active pharmaceutical ingredients. Therefore, a direct comparison of its performance as an LTA4H inhibitor with other compounds is not possible based on current public knowledge.
This guide will instead focus on a comparison of well-characterized LTA4H inhibitors for which experimental data are available: SC-57461A , DG-051 , and Bestatin .
LTA4H Signaling Pathway
The following diagram illustrates the enzymatic action of LTA4H in the leukotriene biosynthesis pathway. Inhibition of LTA4H blocks the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Comparative Performance of LTA4H Inhibitors
The following table summarizes the in vitro and in vivo potency of SC-57461A, DG-051, and Bestatin based on published experimental data.
| Inhibitor | Target | Assay Type | IC50 / Kd | Species | Reference |
| SC-57461A | Recombinant LTA4H | Enzyme Activity | 2.5 nM (IC50) | Human | |
| Recombinant LTA4H | Enzyme Activity | 3 nM (IC50) | Mouse | ||
| Recombinant LTA4H | Enzyme Activity | 23 nM (IC50) | Rat | ||
| Ionophore-stimulated LTB4 production | Whole Blood Assay | 49 nM (IC50) | Human | ||
| Ionophore-stimulated LTB4 production | Whole Blood Assay | 166 nM (IC50) | Mouse | ||
| Ionophore-stimulated LTB4 production | Whole Blood Assay | 466 nM (IC50) | Rat | ||
| DG-051 | LTA4H | Enzyme Assay | 47 nM (IC50) | Not Specified | |
| LTA4H | Binding Affinity | 26 nM (Kd) | Not Specified | ||
| LTA4H Aminopeptidase Activity | Enzyme Activity | 72 nM (IC50) | Not Specified | ||
| LTB4 Production | Human Whole Blood | 37 nM (IC50) | Human | ||
| Bestatin | LTA4H | Not Specified | Potent inhibitor (specific IC50 not provided in these sources) | Not Specified | |
| LTB4 Production in CRC patients | Clinical Study | Significant reduction | Human | ||
| Colorectal Tumorigenesis | In vivo (mouse model) | Significant inhibition | Mouse |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to generate the data presented above.
In Vitro LTA4H Enzyme Inhibition Assay (for SC-57461A)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant LTA4H.
Protocol Outline:
-
Enzyme Preparation: Recombinant human, mouse, or rat LTA4H is purified.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is prepared.
-
Inhibitor Preparation: The test compound (e.g., SC-57461A) is serially diluted to a range of concentrations.
-
Reaction Initiation: The recombinant LTA4H enzyme is pre-incubated with the various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate, Leukotriene A4 (LTA4).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Detection: The amount of Leukotriene B4 (LTB4) produced is quantified using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay (for SC-57461A and DG-051)
Objective: To measure the potency of an LTA4H inhibitor in a more physiologically relevant ex vivo system.
Protocol Outline:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers.
-
Inhibitor Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., SC-57461A or DG-051) at 37°C.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).
-
Incubation: The stimulated blood is incubated for a defined period at 37°C.
-
Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is measured using a validated method, typically a competitive ELISA.
-
Data Analysis: The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in LTB4 production compared to the stimulated control without the inhibitor.
Conclusion
While "this compound" is not a recognized LTA4H inhibitor, several other potent and selective inhibitors have been identified and characterized. SC-57461A and DG-051, for instance, demonstrate nanomolar potency in both enzymatic and cell-based assays. Bestatin, although its specific in vitro potency against LTA4H is less consistently reported in comparative terms, has shown efficacy in preclinical and clinical settings for its anti-tumor and immunomodulatory effects, which are linked to LTA4H inhibition. The choice of an appropriate LTA4H inhibitor for research or therapeutic development will depend on the specific context, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of novel LTA4H inhibitors.
References
- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Phenylbutanoic Acid and its Fluorinated Analog, 4-(4-fluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative study of 4-phenylbutanoic acid and its para-fluorinated analog, 4-(4-fluorophenyl)butanoic acid. By examining key experimental data and outlining detailed methodologies, this document aims to provide an objective resource for researchers engaged in the design and development of novel therapeutics.
Data Presentation: Physicochemical and Biological Properties
The introduction of a fluorine atom to the phenyl ring of 4-phenylbutanoic acid is anticipated to influence its acidity, lipophilicity, metabolic fate, and biological efficacy. The following table summarizes key quantitative data for these two compounds.
| Property | 4-Phenylbutanoic Acid | 4-(4-fluorophenyl)butanoic Acid |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁FO₂ |
| Molecular Weight ( g/mol ) | 164.20[1] | 182.19 |
| pKa | 4.76[2][3] | ~4.66 (Predicted)[4] |
| logP | 2.42[5][6][7] | ~2.61 (Predicted) |
| Metabolic Stability (t½ in HLM) | Moderate (Predicted) | Higher than non-fluorinated analog (Predicted) |
| Biological Target | Histone Deacetylase (HDAC)[5][7] | Histone Deacetylase (HDAC) (Predicted) |
| HDAC Inhibition (IC₅₀) | In the millimolar range (effective concentration 5mM)[8] | Potentially lower than non-fluorinated analog (Predicted) |
Note: HLM stands for Human Liver Microsomes. Predicted values are based on established principles of physical organic chemistry and structure-activity relationships of fluorinated compounds.
Comparative Analysis
Physicochemical Properties: Acidity and Lipophilicity
The acidity of a carboxylic acid, represented by its pKa value, is influenced by the electronic effects of substituents on the aromatic ring. For 4-phenylbutanoic acid, the experimental pKa is 4.76[2][3]. The introduction of a fluorine atom at the para-position of the phenyl ring is expected to increase the acidity (lower the pKa) due to the electron-withdrawing nature of fluorine. While a direct experimental value for 4-(4-fluorophenyl)butanoic acid was not found, the pKa of the structurally similar 3-(4-fluorophenyl)butanoic acid is predicted to be 4.66, suggesting a slight increase in acidity for the fluorinated analog[4].
Lipophilicity, a critical parameter for drug absorption and distribution, is quantified by the partition coefficient (logP). 4-Phenylbutanoic acid has an experimental logP of 2.42[5][6][7]. Fluorine is known to be a lipophilic atom, and its introduction generally increases the logP value. It is therefore predicted that 4-(4-fluorophenyl)butanoic acid will have a slightly higher logP than its non-fluorinated counterpart.
Metabolic Stability
Biological Activity: Histone Deacetylase (HDAC) Inhibition
4-Phenylbutanoic acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][7] HDAC inhibitors are a promising class of anti-cancer agents. The inhibitory activity of 4-phenylbutyrate (B1260699) has been demonstrated to be in the millimolar range in cellular assays[8].
The impact of fluorination on the HDAC inhibitory activity of 4-(4-fluorophenyl)butanoic acid has not been specifically reported in the reviewed literature. However, the altered electronic and lipophilic properties of the fluorinated analog could influence its binding to the active site of HDAC enzymes. It is plausible that the introduction of fluorine could enhance the binding affinity, potentially leading to a lower IC₅₀ value and increased potency. Further experimental investigation is required to confirm this hypothesis.
Experimental Protocols
To facilitate further research and ensure the reproducibility of comparative studies, detailed methodologies for key experiments are provided below.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the phenylbutanoic acid derivatives.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound (4-phenylbutanoic acid or 4-(4-fluorophenyl)butanoic acid) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is an issue).
-
Prepare a standardized solution of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
logP Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of the phenylbutanoic acid derivatives.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in either water-saturated octanol (B41247) or octanol-saturated water.
-
Ensure that both the octanol and water phases are mutually saturated before the experiment by vigorously mixing them and allowing them to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing a known volume of the other phase (e.g., add the octanol stock solution to water).
-
The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient: logP = log([Compound]octanol / [Compound]water).
-
Human Liver Microsome (HLM) Stability Assay
Objective: To assess the in vitro metabolic stability of the phenylbutanoic acid derivatives.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
-
Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Stop the reaction immediately by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The metabolic half-life (t½) is calculated from the slope of the linear regression of this plot.
-
The intrinsic clearance (CLint) can then be calculated from the half-life.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of the phenylbutanoic acid derivatives against HDAC enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the HDAC enzyme assay.
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) residue linked to a fluorophore).
-
Prepare serial dilutions of the test compounds.
-
-
Enzyme Reaction:
-
In a microplate, add the HDAC enzyme, the assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction and add a developer solution that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the HDAC activity.
-
Plot the percentage of HDAC inhibition versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
- 1. 4-PHENYLBUTANOIC ACID | CAS 1821-12-1 [matrix-fine-chemicals.com]
- 2. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]
- 4. 3-(4-fluorophenyl)butanoic acid CAS#: 15954-41-3 [chemicalbook.com]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Benzenebutanoic acid (HMDB0000543) [hmdb.ca]
- 7. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 8. Inhibition of histone deacetylase (HDAC) by 4-phenylbutyrate results in increased junctional conductance between rat corpora smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leukotriene A4 Hydrolase (LTA4H) Inhibitors for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of known inhibitors of Leukotriene A4 Hydrolase (LTA4H), a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). Due to the absence of publicly available data on the inhibitory effect of "4-(2-Chloro-4-fluorophenyl)butanoic acid" on LTA4H, this document serves as a comprehensive template. Researchers can utilize the provided experimental protocols to evaluate their compound of interest and subsequently use the comparative data in this guide as a benchmark.
Introduction to LTA4H Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade.[1] Its primary function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. By catalyzing this key step, LTA4H is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, the inhibition of LTA4H presents a promising therapeutic strategy for mitigating inflammation. This guide focuses on a comparative assessment of established LTA4H inhibitors, providing a framework for the evaluation of novel chemical entities.
Comparative Analysis of LTA4H Inhibitors
The following table summarizes the in vitro potency of several well-characterized LTA4H inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound Name | Target | Assay Type | IC50 (nM) | Reference |
| SC-57461A | Recombinant Human LTA4H | Enzyme Activity | 2.5 | [2][3] |
| Human Whole Blood | LTB4 Production | 49 | [2][4][5] | |
| DG-051 | LTA4H | Enzyme Activity | 47 | [6][7][8] |
| LTA4H | Aminopeptidase (B13392206) Activity | 72 | [6] | |
| Human Whole Blood | LTB4 Production | 37 | [6] | |
| Bestatin (B1682670) | LTA4H | Enzyme Activity | Potent inhibitor, specific IC50 not provided in the search results. | [9][10] |
| This compound | LTA4H | Not Publicly Available | Not Publicly Available |
LTA4H Signaling Pathway
The diagram below illustrates the central role of LTA4H in the leukotriene biosynthetic pathway. Inhibition of this enzyme directly blocks the production of the pro-inflammatory mediator LTB4.
Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Experimental Protocols
To validate the inhibitory effect of a novel compound such as "this compound" on LTA4H, standardized enzymatic assays are essential. Below are detailed methodologies for assessing both the epoxide hydrolase and aminopeptidase activities of LTA4H.
LTA4H Epoxide Hydrolase Activity Assay
This assay measures the conversion of LTA4 to LTB4 and is the primary method for determining the inhibitory potency of a compound against the pro-inflammatory function of LTA4H.
Materials:
-
Recombinant human LTA4H[11]
-
Leukotriene A4 (LTA4) substrate[12]
-
Test compound (e.g., "this compound")
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.8)
-
Quenching solution (e.g., methanol (B129727) with an internal standard)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the recombinant human LTA4H enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Terminate the reaction by adding the quenching solution.
-
Analyze the formation of LTB4 in each sample using a validated HPLC method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
LTA4H Aminopeptidase Activity Assay
LTA4H also possesses aminopeptidase activity, which can be assessed using a chromogenic or fluorogenic peptide substrate.[13][14]
Materials:
-
Recombinant human LTA4H[11]
-
Aminopeptidase substrate (e.g., L-Alanine-p-nitroanilide)[13]
-
Test compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test compound.
-
Add recombinant human LTA4H to the wells of a microplate.
-
Add the diluted test compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding the aminopeptidase substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC50 value as described for the epoxide hydrolase assay.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the screening and validation of novel LTA4H inhibitors.
Caption: A stepwise workflow for the comprehensive evaluation of LTA4H inhibitors.
Conclusion
This guide provides a foundational comparison of established LTA4H inhibitors and the necessary experimental framework to evaluate novel compounds like "this compound". By following the detailed protocols and utilizing the comparative data, researchers can effectively characterize the inhibitory potential of new chemical entities targeting LTA4H, thereby advancing the development of novel anti-inflammatory therapeutics.
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SC 57461A | CAS 423169-68-0 | SC57461A | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DG051 | Aminopeptidase | TargetMol [targetmol.com]
- 8. DG051 - Immunomart [immunomart.com]
- 9. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pnas.org [pnas.org]
- 13. Neutrophil elastase-dependent cleavage of LTA4H alters its aminopeptidase activity in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(2-Chloro-4-fluorophenyl)butanoic acid" efficacy versus established anti-inflammatory drugs
An objective comparison of the anti-inflammatory properties of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid against the established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
Introduction:
The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of a promising pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (henceforth referred to as Compound 3f), against the widely used NSAID, Diclofenac. The following sections present a detailed examination of their anti-inflammatory effects based on preclinical experimental data, elucidating their respective mechanisms of action and therapeutic potential.
Quantitative Comparison of Anti-inflammatory Efficacy
The anti-inflammatory activity of Compound 3f was evaluated in a carrageenan-induced paw edema model in Wistar rats and compared with Diclofenac. The percentage of edema inhibition was measured at various time points after administration. Additionally, the immunomodulatory effects were assessed by measuring serum levels of key cytokines following lipopolysaccharide (LPS)-induced systemic inflammation.
| Compound | Dose | Time (hours) | Edema Inhibition (%) | Serum TNF-α Levels (pg/mL) | Serum TGF-β1 Levels (pg/mL) | Reference |
| Compound 3f | 20 mg/kg (single dose) | 2 | Significant reduction | Not Reported | Increased | [1] |
| Compound 3f | 10, 20, 40 mg/kg (14 days) | - | Significant inhibition at all time points | Decreased (at 40 mg/kg) | Increased | [1] |
| Diclofenac | 25 mg/kg | - | Standard reference | Not Reported | Not Reported | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Wistar Rats
This widely accepted model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are used for the experiment.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Compound Administration: Compound 3f is administered intraperitoneally at doses of 10, 20, and 40 mg/kg. Diclofenac (25 mg/kg) serves as the positive control. The compounds are given either as a single dose or daily for 14 days.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group that received only carrageenan.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is employed to evaluate the systemic anti-inflammatory and immunomodulatory effects of the test compounds.
-
Animal Model: Male Wistar rats are utilized.
-
Induction of Systemic Inflammation: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.
-
Compound Administration: Compound 3f is administered at specified doses (e.g., 40 mg/kg) either as a single dose or repeatedly over a period (e.g., 14 days).
-
Sample Collection: Blood samples are collected from the animals at a predetermined time point after LPS challenge.
-
Cytokine Analysis: Serum levels of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine TGF-β1 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways and Experimental Workflow
Proposed Anti-inflammatory Mechanism of Compound 3f
The diagram below illustrates the proposed mechanism of action of Compound 3f, highlighting its modulatory effects on key inflammatory cytokines.
Caption: Proposed mechanism of Compound 3f.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
The following flowchart outlines the key steps in the in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model.
Caption: Carrageenan-induced paw edema workflow.
Conclusion
The available preclinical data suggests that Compound 3f exhibits potent anti-inflammatory properties, particularly with repeated administration.[1] Its mechanism of action appears to involve the suppression of the pro-inflammatory cytokine TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1.[1] This dual action on cytokine modulation presents a potentially distinct profile compared to traditional NSAIDs like Diclofenac, which primarily act through the inhibition of cyclooxygenase (COX) enzymes. Further investigation is warranted to fully elucidate the therapeutic potential and safety profile of Compound 3f as a novel anti-inflammatory agent.
References
Feasibility of Reproducibility Analysis for "4-(2-Chloro-4-fluorophenyl)butanoic acid" Experiments Remains Undetermined Due to Lack of Publicly Available Data
"4-(2-Chloro-4-fluorophenyl)butanoic acid" is commercially available and listed by several chemical suppliers as a building block for organic synthesis. Its chemical structure suggests potential applications in the creation of a variety of biologically active molecules. Despite this, its role as an intermediate means that detailed experimental data and discussions of reproducibility are more likely to be found in proprietary internal research and development documentation of pharmaceutical companies rather than in the public domain.
To conduct a meaningful analysis of experimental reproducibility as requested, it would be necessary to first identify one or more specific active pharmaceutical ingredients synthesized from "this compound." With that information, the subsequent steps would involve:
-
Locating Synthesis Protocols: Identifying detailed, step-by-step experimental procedures for the synthesis of the final drug product(s).
-
Gathering Quantitative Data: Finding data on reaction yields, purity of the final compound, and the conditions of key analytical techniques (e.g., HPLC, NMR spectroscopy, mass spectrometry).
-
Identifying Alternatives: Researching alternative synthetic pathways to the same final product(s) that do not involve "this compound," or identifying alternative compounds with similar biological activity.
-
Comparative Analysis: Structuring the collected data to facilitate a direct comparison of yields, purity, and other relevant metrics to assess reproducibility and efficiency.
A hypothetical workflow for such a comparative analysis is presented below.
Caption: Hypothetical workflow for assessing experimental reproducibility.
At present, the initial and critical step of identifying the final drug product synthesized from "this compound" cannot be completed based on the available information. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations is not feasible. Further investigation would be contingent on the disclosure of the specific applications of this chemical intermediate.
Safety Operating Guide
Proper Disposal of 4-(2-Chloro-4-fluorophenyl)butanoic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-(2-Chloro-4-fluorophenyl)butanoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate and ventilate the area.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.
-
Do not allow the product to enter drains or surface water.[1]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps toward safe disposal. Based on its structure (a halogenated carboxylic acid), this compound waste should be considered hazardous.
Key considerations for segregation:
-
Acids: Collect in a designated "Acid Waste" container. Do not mix with bases, oxidizers, or cyanides.
-
Halogenated Organics: Due to the presence of chlorine and fluorine, this compound falls under the category of halogenated organic waste.
-
Compatibility: Ensure that the waste container is compatible with acidic and halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Avoid using metal containers for corrosive waste.[2]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.
For Small Quantities (e.g., residual amounts in empty containers):
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.
-
Collect Rinsate: The solvent rinsate should be collected and disposed of as hazardous waste in a designated "Halogenated Organic Solvent Waste" container.
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, follow your institution's specific guidelines for container disposal.
For Larger Quantities or Concentrated Waste:
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[1][2]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any known hazard pictograms (e.g., corrosive, irritant). Mark it as "Hazardous Waste".[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by your institution's hazardous waste management service. The container must be kept tightly capped at all times except when adding waste.[2]
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to neutralize or dispose of this chemical down the sanitary sewer.[1]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below presents information for a structurally related compound, which can serve as a general reference.
| Property | Value (for a related compound) | Source |
| Hazard Class | Corrosive, Irritant | Inferred from general properties of halogenated carboxylic acids |
| Personal Protective Equipment (PPE) | Gloves, Goggles, Lab Coat | Standard laboratory practice for hazardous chemicals |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Safety Data Sheet for 1-Butanone, 4-chloro-1-(4-fluorophenyl)-[1] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2-Chloro-4-fluorophenyl)butanoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-Chloro-4-fluorophenyl)butanoic acid. Adherence to these protocols is vital for ensuring a safe laboratory environment and regulatory compliance. The following information is based on safety protocols for structurally similar halogenated carboxylic acids and general laboratory best practices, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to handle this compound with caution as a potentially hazardous substance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][2][3] | Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection.[2] Polycarbonate lenses are recommended for their impact resistance.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] | Inspect gloves for any signs of degradation or perforation before each use.[2] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] |
| Body Protection | A fully fastened laboratory coat. For larger quantities, an impervious apron should be worn.[1] | Provides a barrier against accidental spills.[2] Fire/flame resistant and impervious clothing is recommended. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][2] | To minimize the inhalation of potential vapors or aerosols, all handling should be performed within a chemical fume hood.[2] If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with acid gas cartridges may be necessary.[1][3][4] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects.[2] |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Safe Handling Practices:
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly sealed when not in use.[2]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store locked up.[4]
-
Keep away from strong oxidizing agents and bases.[5]
Emergency Procedures
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., sand, silica (B1680970) gel, acid binder) and place in a suitable, closed container for disposal.[5] Clean the spill area with soap and water.
-
Large Spills: Evacuate the area immediately.[1] Do not attempt to clean up large spills without proper training and equipment.[1] Contact your institution's environmental health and safety department or emergency services.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[5][7] Seek medical attention if irritation occurs.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][7] Immediately call a poison center or doctor.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
As a halogenated organic compound, this waste should be collected in a dedicated, properly labeled, and sealed container for halogenated organic waste.[8] Do not mix with other waste streams.[2]
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or through evaporation.[9]
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
